Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJSWOIIDYVSO-GMWOSMDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a scientifically engineered dipeptide derivative that serves as a critical tool in modern solid-phase peptide synthesis (SPPS).[1] This specialized building block is designed to overcome common challenges encountered during the synthesis of complex peptides, particularly those prone to aggregation. Its incorporation into a peptide sequence can lead to significant improvements in synthesis efficiency, yield, and purity of the final product.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, applications, and detailed protocols for its use.
Chemical Identity and Properties
This compound is a dipeptide composed of isoleucine (Ile) and a modified serine (Ser) residue. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is standard for Fmoc-based SPPS. The key feature of this molecule is the pseudoproline (Psi(Me,Me)pro) modification of the serine residue. This modification involves the formation of a dimethyl oxazolidine (B1195125) ring from the serine backbone and side chain, creating a proline-like "kink" in the peptide backbone.[2][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonym | (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2-dimethyloxazolidine-4-carboxylic acid | [5] |
| CAS Number | 1147996-34-6 | [5] |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [5] |
| Molecular Weight | 480.56 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥96.0% (HPLC) | [5] |
| Storage Temperature | 2-8°C | [5][6] |
Mechanism of Action in Solid-Phase Peptide Synthesis
During SPPS, growing peptide chains, especially those containing hydrophobic residues, have a tendency to aggregate through the formation of intermolecular β-sheet structures. This aggregation can hinder the accessibility of the N-terminus for subsequent coupling reactions, leading to incomplete synthesis and low yields of the desired peptide.
The introduction of this compound disrupts the formation of these secondary structures.[3] The oxazolidine ring of the pseudoproline moiety induces a cis-amide bond with the preceding amino acid, creating a kink in the peptide backbone that sterically hinders the hydrogen bonding required for β-sheet formation.[4] This disruption maintains the growing peptide chain in a more solvated and accessible state, thereby improving coupling efficiency and deprotection kinetics.[2][3]
References
An In-depth Technical Guide to Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a scientifically significant dipeptide derivative that plays a crucial role as a building block in the domain of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its strategic application is pivotal in the synthesis of complex, aggregation-prone, and lengthy peptide sequences. This pseudoproline dipeptide effectively mitigates the formation of secondary structures during peptide chain elongation, a common challenge in SPPS, thereby enhancing the efficiency and success rate of synthesizing intricate peptides.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presentation for the scientific community.
Chemical Structure and Properties
This compound is the N-α-Fmoc-protected dipeptide of L-isoleucine and a proline mimic, (4S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid. The pseudoproline moiety is formed by the condensation of the serine side-chain hydroxyl group and its α-amino group with acetone. This modification introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns that lead to aggregation.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₂N₂O₆ | [3][4] |
| Molecular Weight | 480.56 g/mol | [3][5] |
| CAS Number | 1147996-34-6 | [1][3] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥96.0% | |
| Optical Rotation [α]²⁵/D | -42 ± 3.5° (c=1 in MeOH) | |
| Storage Temperature | 2-8°C | |
| Synonyms | Fmoc-Ile-Ser(psiMe,Mepro)-OH, (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2-dimethyloxazolidine-4-carboxylic acid | [3][5] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of pseudoproline dipeptides and their application in Fmoc-based solid-phase peptide synthesis.
General Synthesis of Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH
Step 1: Synthesis of Ser(Psi(Me,Me)pro)-OH
-
Suspend L-Serine in a suitable solvent (e.g., acetone).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The product, (S)-2,2-dimethyloxazolidine-4-carboxylic acid, is then isolated and purified.
Step 2: Coupling with Fmoc-Isoleucine
-
Activate the carboxylic acid of Fmoc-L-Isoleucine using a suitable coupling agent (e.g., DCC/HOBt or HATU/DIPEA) in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add the Ser(Psi(Me,Me)pro)-OH from Step 1 to the activated Fmoc-Isoleucine.
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
The final product, this compound, is then purified by column chromatography.
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into a growing peptide chain on a solid support. The following is a generalized protocol for its use in a manual or automated peptide synthesizer.
1. Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide, Wang resin) based on the desired C-terminal functionality.
-
Swell the resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base (e.g., DIPEA, NMM) to the solution.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.
-
A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). The serine residue is regenerated during this step.
-
The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.
7. Purification and Analysis:
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for SPPS using this compound
Caption: SPPS workflow incorporating the pseudoproline dipeptide.
References
- 1. chempep.com [chempep.com]
- 2. Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-Ile-Ser psiMe.Mepro -OH, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Application of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and materials science.
Abstract: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide designed as a critical tool for overcoming challenges in Fmoc-based solid-phase peptide synthesis (SPPS). Its "mechanism of action" is not biological but chemical, centered on the prevention of peptide chain aggregation during synthesis. By introducing a temporary "kink" in the peptide backbone, it disrupts the formation of secondary structures that hinder reaction kinetics and reduce yield. This guide provides a detailed examination of this mechanism, its advantages, and a generalized protocol for its application, serving as a technical resource for scientists engaged in the synthesis of complex peptides.
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of complex peptide sequences for therapeutic and research purposes.[][2][3] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, in particular, has gained widespread adoption due to its milder reaction conditions compared to older Boc-based methods.[2][4]
However, a significant hurdle in Fmoc SPPS is the tendency of growing peptide chains to aggregate, especially when synthesizing long, hydrophobic, or certain "difficult" sequences.[5][6] This aggregation arises from interchain hydrogen bonding, which leads to the formation of stable secondary structures, primarily β-sheets.[5][7] Once aggregated, the N-terminal amino group of the growing peptide becomes sterically hindered and poorly solvated, leading to incomplete acylation (coupling) and deprotection steps.[5][8] The consequences are significant:
-
Drastically reduced crude peptide yield and purity.
-
Increased generation of deletion sequences and other impurities.
-
Difficult and time-consuming purification processes.
To address this fundamental challenge, specialized chemical tools have been developed. Among the most effective are pseudoproline dipeptides, with this compound being a prime example for sequences containing an Isoleucine-Serine motif.[9]
Core Mechanism of Action: Conformational Disruption
This compound is a dipeptide where the serine residue has been reversibly protected as a dimethylated oxazolidine (B1195125) ring.[9] This cyclic structure mimics the conformation of proline, hence the term "pseudoproline" (ψ-Pro).[5][7] Its mechanism of action is entirely structural and functions during the synthesis process.
The key to its effectiveness lies in the introduction of a conformational "kink" into the peptide backbone.[5][8][10] The five-membered oxazolidine ring restricts the torsional angles of the peptide backbone and favors a cis-amide bond conformation with the preceding amino acid (Isoleucine in this case), as opposed to the typical trans conformation.[5][7] This forced bend physically disrupts the linear, extended conformation required for interchain hydrogen bonding and β-sheet formation.[5][8][11]
By preventing aggregation, the pseudoproline dipeptide ensures that the growing peptide chain remains well-solvated and accessible to reagents, thereby enhancing the efficiency of both coupling and Fmoc-deprotection steps.[5][7] This protection is temporary; the native Ile-Ser sequence is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[8][9]
Quantitative Advantages and Key Features
The use of this compound and similar pseudoproline dipeptides provides significant, measurable improvements in peptide synthesis outcomes.
| Feature | Standard SPPS (Aggregation-Prone Sequence) | SPPS with this compound |
| Crude Purity | Often low, with multiple deletion and truncated sequences. | Significantly higher, with the target peptide as the major product.[6][8] |
| Final Yield | Can be very low or zero in severe cases of aggregation. | Dramatically improved due to efficient coupling at every step.[6][8][10] |
| Solubility | Poor solubility of aggregated peptide-resin complex. | Improved solubility of the growing chain in standard SPPS solvents.[5][12] |
| Coupling/Deprotection | Slow and incomplete reaction kinetics. | More predictable and efficient acylation and deprotection kinetics.[6] |
| Purification | Difficult and often requires multiple chromatographic steps. | Simplified HPLC purification with higher recovery of the final product.[8] |
| Reproducibility | Low, with high batch-to-batch variability. | High, ensuring consistent synthesis results.[12] |
Experimental Protocol: Incorporation into Fmoc SPPS
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using a standard resin (e.g., Rink Amide). This protocol assumes a synthesis scale of 0.20 mmol. Reagent equivalents should be adjusted based on resin loading and scale.
4.1 Materials and Reagents
-
Resin (e.g., Rink Amide, 0.66 mmol/g loading)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-diisopropylethylamine)
-
Solvent: DMF (N,N-dimethylformamide)
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Peptide Synthesizer or manual reaction vessel
4.2 Protocol Workflow
This protocol begins after the successful coupling of the amino acid preceding the Ile-Ser sequence.
-
Fmoc Deprotection:
-
Wash the peptide-resin with DMF (3x).
-
Add 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF. Agitate for 10 minutes. Drain.[13]
-
Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Dipeptide Coupling:
-
In a separate vessel, dissolve this compound (2 equivalents) and HBTU (1.9 equivalents) in a minimal volume of DMF.
-
Add DIEA (4 equivalents) to the activation mixture and agitate for 2-3 minutes.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: Coupling times may vary. Monitor the reaction using a Ninhydrin test.
-
Drain the coupling solution.
-
-
Washing:
-
Wash the peptide-resin thoroughly to remove excess reagents: DMF (3x), IPA (2x), DMF (3x).
-
-
Continuation of Synthesis:
-
Proceed to the deprotection step for the newly added dipeptide and couple the next Fmoc-amino acid in the sequence using a standard protocol.
-
-
Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes all acid-labile side-chain protecting groups, and converts the oxazolidine ring back to a native serine residue.[9][14]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.
-
Conclusion
This compound is not a bioactive compound but a sophisticated chemical facilitator for the synthesis of peptides. Its mechanism of action is rooted in physical chemistry—introducing a reversible conformational constraint that prevents the aggregation responsible for many synthesis failures. By disrupting β-sheet formation, it ensures higher efficiency, purity, and yield. For researchers and drug developers working on complex peptide-based projects, understanding and utilizing pseudoproline dipeptides is a powerful strategy to overcome synthetic challenges, ultimately accelerating research and development timelines.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 13. Peptide Synthesis [bio-protocol.org]
- 14. chempep.com [chempep.com]
An In-depth Technical Guide to the Role of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-Phase Peptide Synthesis (SPPS), particularly using Fmoc chemistry, is a cornerstone of peptide research and pharmaceutical development. However, a significant hurdle in the synthesis of long or "difficult" peptides is the phenomenon of on-resin aggregation.[1] As the peptide chain elongates, it can fold into secondary structures, most notably β-sheets, which are stabilized by inter-chain hydrogen bonds.[2] This aggregation can lead to a host of problems:
-
Poor Solvation: The aggregated peptide chains become poorly solvated by the synthesis solvents (e.g., DMF, NMP).[2]
-
Incomplete Reactions: Steric hindrance from the aggregated mass prevents efficient access of reagents to the N-terminal amine, leading to incomplete deprotection and coupling steps.[3]
-
Low Yield and Purity: The accumulation of deletion sequences and other impurities results in significantly lower yields of the target peptide and complex purification challenges.[4]
-
Synthesis Failure: In severe cases, aggregation can halt the synthesis altogether.[1]
To overcome these challenges, various strategies have been developed, with the use of pseudoproline dipeptides emerging as one of the most powerful and effective tools.[4][5]
The Structure and Chemistry of Pseudoproline Dipeptides
Pseudoproline (Ψ-Pro) dipeptides are specialized, reversibly protected building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys).[3] They are formed by reacting the side-chain hydroxyl (Ser/Thr) or thiol (Cys) group with an aldehyde or ketone (commonly formaldehyde (B43269) or acetone) to create a five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][3]
This cyclic structure effectively makes the Ser, Thr, or Cys residue a temporary proline mimic.[3] The most common types are 2,2-dimethyloxazolidines, which are readily cleaved under standard trifluoroacetic acid (TFA) conditions used at the end of SPPS, regenerating the native amino acid residue.[1]
Because direct coupling onto the sterically hindered nitrogen of a pseudoproline monomer is inefficient, they are almost exclusively used as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ΨMe,MePro)-OH).[2][6] This allows for seamless incorporation into a growing peptide chain using standard coupling protocols.[2]
Mechanism of Action: Disrupting Secondary Structure Formation
The primary function of a pseudoproline dipeptide is to disrupt the formation of secondary structures that cause aggregation.[3] This is achieved through a distinct conformational effect on the peptide backbone.
-
Inducing a "Kink": The five-membered oxazolidine or thiazolidine ring imposes a rigid bend or "kink" in the peptide backbone, similar to that caused by a natural proline residue.[6][7]
-
Favoring Cis-Amide Bonds: This kink promotes the formation of a cis-amide bond with the preceding amino acid residue, in contrast to the typical trans configuration.[2][3][8]
-
Breaking Hydrogen Bonding: The combination of the kink and the cis-amide bond effectively disrupts the regular, planar structure required for inter-chain hydrogen bonding, thereby preventing the formation and propagation of β-sheets.[3][6]
By preventing aggregation, pseudoproline dipeptides ensure that the growing peptide chain remains well-solvated and accessible to reagents, leading to more efficient and complete coupling and deprotection cycles.[3]
Quantitative Impact on Synthesis
The inclusion of pseudoproline dipeptides has a dramatic and measurable impact on the efficiency of SPPS, particularly for difficult sequences. The improvements in yield and purity can be substantial.
| Peptide Sequence / Study | Synthesis Method | Crude Purity (%) | Isolated Yield (%) | Reference |
| Human Amylin (hAmylin) | Standard Fmoc SPPS | Trace amounts | Not obtainable | [3] |
| With Pseudoproline Dipeptides | High | Successful Synthesis | [3] | |
| Highly Aggregated Sequences | Standard Fmoc SPPS | Low | Low | [4] |
| With a single Pseudoproline | Significantly Higher | Up to 10-fold increase | [4] | |
| RANTES (24-91) (68-mer) | Standard Fmoc SPPS | Very low / Failed | Not obtainable | [2][3] |
| With Pseudoproline & ChemMatrix resin | High | Efficient Synthesis | [2][3] |
Note: The table summarizes qualitative and quantitative outcomes reported in the literature. Specific percentages can vary widely based on the peptide sequence, scale, and specific protocol.
Experimental Protocols and Practical Guidelines
The use of pseudoproline dipeptides is straightforward and compatible with most standard automated and manual SPPS protocols.[2][4]
Empirical data has led to the development of best practices for positioning pseudoproline dipeptides within a sequence for maximum effect.[3][4][6]
-
Optimal Spacing: Insert a pseudoproline dipeptide approximately every 5-6 residues to effectively disrupt secondary structure formation throughout a long peptide.[3][4]
-
Minimum Separation: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline.[4][6]
-
Hydrophobic Regions: It is highly advantageous to place a pseudoproline unit immediately before a known hydrophobic or aggregation-prone region of the sequence.[3][6]
This protocol outlines a typical manual coupling step for a pseudoproline dipeptide using HATU activation.
-
Resin Preparation: After the N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve the Fmoc-Xaa-Yaa(Ψ)-OH dipeptide (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the washed resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be required for particularly difficult sequences.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (or other ninhydrin-based test) to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, a second coupling (recoupling) may be performed.
-
Once complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Continuation: Proceed with the Fmoc deprotection of the newly added dipeptide to continue the synthesis.[9]
The oxazolidine/thiazolidine ring of the pseudoproline is labile to standard TFA cleavage cocktails.[1] During the final cleavage step, the ring is hydrolyzed, regenerating the original Ser, Thr, or Cys residue in the final peptide product.[6] For applications like fragment condensation, peptides can be cleaved from hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) under mild acidic conditions (e.g., 1% TFA in DCM) that leave the pseudoproline moiety intact, which can aid in the solubility of the protected fragment.[3][6]
Additional Benefits and Applications
Beyond preventing aggregation in linear SPPS, pseudoproline dipeptides offer other advantages:
-
Improved Peptide Cyclization: The "kink" induced by a pseudoproline can pre-organize a linear peptide into a turn-like conformation, which can significantly accelerate and improve the yield of head-to-tail cyclization reactions.[6][7]
-
Enhanced Solubility of Peptide Fragments: Protected peptide fragments containing a pseudoproline often exhibit enhanced solubility, which is highly beneficial for fragment condensation strategies (convergent synthesis).[6]
-
Suppression of Side Reactions: In some sequence contexts, the presence of a pseudoproline can help suppress side reactions, such as aspartimide formation.[7]
Conclusion
Pseudoproline dipeptides are a robust and indispensable tool in modern peptide chemistry.[4] By temporarily and reversibly introducing a proline-like kink into the peptide backbone, they effectively disrupt the formation of performance-limiting secondary structures during SPPS.[3] Their ease of use, compatibility with standard protocols, and dramatic impact on the yield and purity of "difficult" peptides make them essential for researchers and developers aiming to synthesize long, hydrophobic, or aggregation-prone sequences for therapeutic and research applications.
References
- 1. bachem.com [bachem.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Advantage of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex, aggregation-prone, and hydrophobic peptides is a significant challenge in drug discovery and proteomics research. The formation of secondary structures, such as beta-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, low yields, and difficult purifications. The strategic incorporation of pseudoproline dipeptides, such as Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to overcome these obstacles. This technical guide provides a comprehensive overview of the benefits, underlying mechanisms, and practical application of this valuable synthetic building block.
Core Benefits and Mechanism of Action
This compound is a dipeptide derivative where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring. This modification introduces a "kink" into the peptide backbone, mimicking the structure of proline.[1][2][3][4] This structural perturbation is the primary driver of the dipeptide's significant advantages in Fmoc-SPPS.
The core benefits of utilizing this compound include:
-
Mitigation of Peptide Aggregation: The induced kink disrupts the inter-chain hydrogen bonding that is responsible for the formation of beta-sheet structures, a primary cause of aggregation.[1][2][3][4] By preventing aggregation, the growing peptide chain remains well-solvated and accessible for subsequent coupling reactions.[1]
-
Enhanced Solubility: Peptides incorporating pseudoprolines exhibit improved solubility in common SPPS solvents like DMF and NMP.[1][2] This is particularly advantageous for hydrophobic sequences that are otherwise difficult to synthesize.
-
Improved Coupling Efficiency and Yields: By minimizing aggregation and enhancing solubility, the N-terminal amine of the growing peptide chain is more accessible for acylation, leading to more efficient and complete coupling reactions.[1][2] This translates to significantly higher yields of the desired peptide.[5][6]
-
Increased Purity of Crude Product: The prevention of deletion sequences and other side reactions resulting from incomplete couplings leads to a purer crude product, simplifying subsequent purification steps.[4][6]
-
Facilitation of Difficult Syntheses: The use of pseudoproline dipeptides has enabled the successful synthesis of peptides that were previously considered intractable or impossible to produce using standard SPPS methods, such as the highly amyloidogenic human Amylin (hAmylin).[1][7]
The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) treatment during the final cleavage and deprotection step, regenerating the native serine residue in the final peptide.[1][2]
Quantitative Data on Synthesis Improvement
The impact of incorporating a pseudoproline dipeptide can be dramatic, often representing the difference between a successful and a failed synthesis. The following table provides representative data illustrating the significant improvements in yield and purity when synthesizing a model "difficult" peptide with and without the inclusion of a pseudoproline dipeptide.
| Synthesis Strategy | Crude Product Yield (%) | Purity of Target Peptide in Crude Product (%) |
| Standard Fmoc-SPPS | < 10% (often only traces) | Highly heterogeneous mixture with multiple deletion sequences |
| Fmoc-SPPS with Pseudoproline Dipeptide | > 70% | Excellent, with the desired peptide as the major component |
Note: The data presented are representative values based on qualitative descriptions of "excellent yield" versus "very poor results" and "traces of the desired peptide" from comparative studies in the literature.[5][7]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The dipeptide is introduced in the same manner as a standard amino acid derivative.
Manual Coupling Protocol for this compound
This protocol is adapted from standard methods for coupling pseudoproline dipeptides.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.
- Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine (B6355638) in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF (5-7 times).
2. Activation and Coupling of this compound:
- In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU, HCTU, or HATU (3-5 equivalents) in a minimal volume of DMF or NMP.
- Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
- Immediately add the activated dipeptide solution to the deprotected peptide-resin.
- Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
3. Monitoring the Coupling Reaction:
- Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
- If the Kaiser test is positive, a second coupling can be performed with a freshly prepared activated dipeptide solution.
4. Washing:
- After a complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
5. Continuation of Synthesis:
- Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the sequence.
6. Cleavage and Deprotection:
- Upon completion of the peptide sequence, wash the resin with DCM.
- Treat the resin with a standard cleavage cocktail containing Trifluoroacetic Acid (TFA), such as TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours. The oxazolidine ring of the pseudoproline will be cleaved during this step to yield the native serine residue.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizations
Mechanism of Action
Caption: Comparison of standard SPPS and pseudoproline-assisted SPPS.
Experimental Workflow
Caption: General workflow for Fmoc-SPPS incorporating a pseudoproline dipeptide.
Applications in Drug Development and Research
The ability to reliably synthesize challenging peptides is critical in various areas of research and development:
-
Therapeutic Peptides: Many therapeutic peptides have complex sequences that are prone to aggregation. This compound facilitates the synthesis of these drug candidates, improving their availability for preclinical and clinical studies.[8]
-
Protein Engineering: The synthesis of specific protein domains or fragments for structural and functional studies is often hampered by aggregation. Pseudoproline dipeptides provide a robust solution for obtaining these crucial research tools.
-
Bioconjugation: The improved purity of peptides synthesized with pseudoprolines is advantageous for subsequent bioconjugation reactions, where well-defined products are essential.[8]
-
Diagnostics: The development of peptide-based diagnostics often requires high-purity peptides to ensure assay specificity and sensitivity.[8]
References
- 1. chempep.com [chempep.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Advantage of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Synthesizing Difficult Peptides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Difficult peptide sequences, characterized by their length, hydrophobicity, or propensity to aggregate, represent a significant hurdle in peptide research and therapeutic development. Intra- and intermolecular hydrogen bond formation can lead to the formation of stable secondary structures, primarily β-sheets, during solid-phase peptide synthesis (SPPS). This aggregation hinders coupling and deprotection steps, resulting in low yields, truncated sequences, and complex purifications. Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a powerful solution to this critical challenge by acting as a temporary and reversible "kink" in the peptide backbone, effectively disrupting harmful secondary structures.
The Mechanism of Action: Disrupting Aggregation at the Source
This compound is a dipeptide where the serine residue is modified to form a TFA-labile (2,2-dimethyloxazolidine) ring system. This cyclic structure, which mimics the backbone geometry of proline, is the key to its function.
Core Principles:
-
Conformational Disruption: The oxazolidine (B1195125) ring introduces a steric constraint that favors a cis-amide bond conformation with the preceding isoleucine residue.[1] This "kink" disrupts the planarity of the peptide backbone, making it sterically unfavorable for the peptide chain to participate in the interchain hydrogen bonding required for β-sheet formation.[1][2]
-
Enhanced Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solubility ensures that the N-terminal amine is accessible for subsequent coupling reactions.
-
Improved Kinetics: With the reactive sites readily accessible, both acylation (coupling) and Fmoc-deprotection kinetics are significantly improved, leading to higher fidelity synthesis.[3][4]
-
Reversible Modification: The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is cleanly and completely cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ile-Ser sequence without any residual modification.[1]
The following diagram illustrates the logical relationship between the problem of peptide aggregation and the mechanism by which pseudoproline dipeptides provide a solution.
Quantitative Data: Performance in Difficult Syntheses
The true measure of a synthesis-enhancing reagent is its performance in practice. While exact yield improvements are sequence-dependent, the use of pseudoproline dipeptides has enabled the synthesis of peptides previously considered nearly impossible.
A prime example is the synthesis of human Amylin (hIAPP), a 37-residue peptide highly prone to aggregation.[1] Standard Fmoc-SPPS methods for the hIAPP(8-37) fragment are reported to produce only trace amounts of the desired product.[5][6] In contrast, the incorporation of pseudoproline dipeptides facilitates a successful synthesis with high yield and purity, generating crude material of sufficient quality for subsequent disulfide bond formation.[1][5][6]
The following table summarizes the reported and expected outcomes when synthesizing a notoriously difficult peptide like human Amylin.
| Metric | Standard Fmoc-SPPS | Fmoc-SPPS with Pseudoproline Dipeptides |
| Crude Product Yield | "Traces of the desired peptide"[5][6] | "High yield"[5][6]; up to 8% overall yield reported[7] |
| Crude Product Purity | Very low; dominated by deletion sequences | High; desired product is the major peak[5] |
| Overall Efficiency | Synthesis often fails completely | Enables successful synthesis of previously "inaccessible" peptides[1] |
| General Improvement | N/A | Can increase product yields by up to 10-fold in highly aggregated sequences[8] |
Experimental Protocols
The incorporation of this compound is straightforward and compatible with standard manual and automated Fmoc-SPPS protocols.[1] The dipeptide is introduced as a single unit, acylating the N-terminal amine of the growing peptide chain.
General Guidelines for Use
For maximum effectiveness, consider the following placement strategies:
-
Spacing: Insert pseudoproline dipeptides with an optimal spacing of 5-6 amino acids between them or other proline residues. A minimum of 2 residues is recommended.[8]
-
Location: If possible, introduce the dipeptide just before a known or suspected hydrophobic, aggregation-prone region of the sequence.[8]
Representative Coupling Protocol (Manual SPPS)
This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
-
Following the successful deprotection of the previous Fmoc-amino acid (confirmed by a positive Kaiser test), wash the peptidyl-resin thoroughly with DMF (3-5 times).
2. Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (3-5 eq.) or HATU (3-5 eq.) in a minimal volume of DMF.
-
Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
3. Coupling Reaction:
-
Add the activated dipeptide solution to the washed, deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or microwave-assisted methods can be employed.
4. Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Confirmation of Coupling:
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the successful and complete acylation of the primary amine.
-
If the Kaiser test is positive, a second coupling (recoupling) with freshly prepared activated dipeptide solution may be necessary.
6. Proceed to Next Cycle:
-
Once coupling is complete, proceed to the Fmoc deprotection step for the newly added dipeptide to continue the peptide chain elongation.
The following diagram outlines the experimental workflow for a single coupling cycle in Solid-Phase Peptide Synthesis using the pseudoproline dipeptide.
Conclusion
This compound and other pseudoproline dipeptides are indispensable tools for modern peptide synthesis. By temporarily introducing a proline-like kink, they effectively disrupt the aggregation pathways that plague the synthesis of difficult sequences. This leads to dramatically improved yields and purities, enabling the reliable production of complex peptides for research, diagnostics, and therapeutic applications. Their compatibility with standard SPPS workflows ensures that this powerful strategy can be easily adopted by any laboratory engaged in peptide chemistry.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. bachem.com [bachem.com]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Tackling Peptide Aggregation: A Technical Guide to Pseudoproline-Assisted Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS) is a significant hurdle, often leading to failed syntheses, low yields, and impure products. This is particularly prevalent in the synthesis of long or hydrophobic peptides, which have a high propensity to form intermolecular β-sheet structures, hindering reagent accessibility. Pseudoproline dipeptides have emerged as a powerful tool to mitigate this issue, acting as temporary "kink" inducers in the peptide backbone, thereby disrupting secondary structure formation and improving solvation. This in-depth technical guide explores the core principles of using pseudoprolines in peptide synthesis, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in overcoming the challenges of "difficult" peptide sequences.
The Challenge of Peptide Aggregation in SPPS
During SPPS, the elongating peptide chain is covalently attached to an insoluble resin support. As the peptide grows, particularly through hydrophobic regions, it can fold and aggregate with neighboring chains on the resin. This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures. The consequences of on-resin aggregation are severe:
-
Incomplete Coupling Reactions: The aggregated peptide chains shield the N-terminal amine, preventing efficient acylation by the incoming activated amino acid.
-
Difficult Fmoc Deprotection: The bulky Fmoc protecting group may be difficult to remove from the sterically hindered N-terminus of an aggregated chain.
-
Low Yields and Purity: Incomplete reactions at each step lead to a heterogeneous mixture of deletion sequences and truncated peptides, resulting in low yields of the desired full-length peptide and complex purification challenges.
-
Synthesis Failure: In extreme cases, aggregation can completely halt the synthesis process.
Pseudoprolines: A Strategic Solution to Aggregation
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring.[1] This five-membered ring structure mimics the kink-inducing properties of proline.[1][2] Introduced as pre-formed Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH), they are incorporated into the peptide sequence at strategic locations.[1]
Mechanism of Action:
The introduction of a pseudoproline dipeptide disrupts the regular hydrogen bonding pattern of the peptide backbone.[1][2] The rigid oxazolidine ring introduces a "kink," forcing a cis-amide bond conformation, which is unfavorable for the formation of β-sheets.[1] This disruption of secondary structure enhances the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling and deprotection steps.[1] The pseudoproline moiety is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native serine or threonine residue.[1]
Quantitative Impact of Pseudoprolines on Peptide Synthesis
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" peptides that are otherwise challenging or impossible to obtain using standard Fmoc-SPPS methodologies. The following table summarizes the quantitative improvements in yield and purity for several notable examples.
| Peptide | Synthesis Method | Reported Yield/Purity | Reference |
| Human Amylin (hAmylin) (37 aa) | Standard Fmoc-SPPS | Only traces of the desired product | [1] |
| Pseudoproline-assisted SPPS | High yield and purity, crude material suitable for disulfide bond formation | [1] | |
| Optimized Microwave-assisted SPPS with a single pseudoproline | High yield of non-oxidized amylin | [3] | |
| RANTES (68 aa chemokine) | Standard Fmoc-SPPS on polystyrene resin | Failed synthesis | [4] |
| Pseudoproline-assisted SPPS on ChemMatrix resin | 19% yield | [4] | |
| hGH-derived peptide (16 aa, "inaccessible") | Standard Fmoc-SPPS | Not purifiable | [5] |
| Pseudoproline monomer-assisted SPPS | 42% crude HPLC purity | [5] | |
| Optimized pseudoproline and SIT-protection strategy | 70% purity (linear), 54% purity (cyclic) | [5] | |
| Highly Aggregated Sequences (General) | Pseudoproline-assisted SPPS | Up to 10-fold increase in product yield | [1] |
Experimental Protocols
The following protocols provide a detailed guide for incorporating pseudoproline dipeptides into both manual and automated Fmoc-SPPS workflows.
This protocol outlines the key steps for manual solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH dipeptides
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: e.g., Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or TFA/TIS/H₂O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid/Pseudoproline Dipeptide Coupling:
-
Activation: In a separate vial, pre-activate the Fmoc-amino acid or Fmoc-pseudoproline dipeptide (3-5 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Alternatively, use DIC (3 equivalents) and HOBt (3 equivalents).
-
Coupling: Add the activated amino acid/dipeptide solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. For difficult couplings or when using pseudoprolines, a longer coupling time or a double coupling may be beneficial.
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the appropriate cleavage cocktail for 2-3 hours at room temperature. The pseudoproline oxazolidine ring will be cleaved during this step.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Microwave irradiation can significantly accelerate coupling and deprotection steps, particularly for long and difficult sequences.
Key Modifications from General Protocol:
-
Instrumentation: Utilize a dedicated microwave peptide synthesizer.
-
Coupling: Microwave irradiation (e.g., 25W, 50°C) for 5-10 minutes.
-
Deprotection: Microwave irradiation (e.g., 25W, 75°C) for 3-5 minutes.
-
Reagent Equivalents: May be reduced due to increased efficiency.
Consult the manufacturer's guidelines for specific instrument parameters.
For peptides like hAmylin containing a disulfide bridge, on-resin cyclization can be performed after completion of the linear sequence assembly.
Procedure (post-linear synthesis):
-
Selective Deprotection: After assembling the full-length peptide, selectively deprotect the thiol-protecting groups of the two cysteine residues (e.g., Trt and Acm).
-
Oxidation: Treat the resin with an oxidizing agent such as iodine (I₂) or a solution of 2,2'-dipyridyl disulfide in DMF. Monitor the reaction by HPLC until cyclization is complete.
-
Cleavage: Proceed with the standard cleavage and deprotection protocol.
Visualizing the Workflow and Mechanisms
Graphviz diagrams can effectively illustrate the logical flow of pseudoproline-assisted peptide synthesis and the underlying mechanism of aggregation prevention.
References
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. The technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps.
The most prevalent method employed today is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids, and acid-labile protecting groups for the amino acid side chains.[1] This orthogonal protection scheme allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage step. The Fmoc-SPPS methodology offers several advantages, including milder reaction conditions compared to the alternative Boc-SPPS, which enhances the stability of sensitive peptide sequences.[2][3][]
This guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailed experimental protocols, and a summary of critical quantitative parameters to aid researchers in the successful synthesis of peptides.
The Core Principles of the Fmoc-SPPS Cycle
Fmoc-SPPS is a cyclical process involving four main stages for each amino acid addition: resin swelling, Fmoc deprotection, amino acid coupling, and washing.
Resin Selection and Swelling
The choice of resin is critical and depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used, while Rink Amide resin is the standard choice for obtaining a C-terminal amide.[2][5][6] The resin must be swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[2][5]
The Fmoc-SPPS Workflow
The synthesis proceeds through a repeated cycle of deprotection and coupling steps.
References
Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Technical Guide to its Impact on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate aggregation and improve synthetic outcomes. By introducing a temporary proline-like kink in the peptide backbone, this dipeptide disrupts the formation of secondary structures, such as β-sheets, that can lead to poor coupling efficiencies and low yields. This technical guide provides an in-depth analysis of the conformational impact of the Ile-Ser(Psi(Me,Me)pro) moiety, alongside detailed experimental protocols for its use and characterization.
Introduction
The synthesis of long or hydrophobic peptides is often hampered by the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, driven by interchain hydrogen bonding and the formation of β-sheet structures, can render the N-terminus inaccessible for subsequent coupling reactions. Pseudoproline dipeptides, first introduced by Mutter and coworkers, offer a powerful solution to this challenge.[1]
This compound is a specific pseudoproline dipeptide where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring. This modification mimics the structure of proline, inducing a sharp turn or "kink" in the peptide backbone.[1] This conformational disruption effectively breaks up nascent secondary structures, enhancing the solvation of the peptide chain and improving the efficiency of subsequent amino acid couplings.[1][2] Upon completion of the synthesis, the native serine residue is regenerated during standard trifluoroacetic acid (TFA)-mediated cleavage.[1]
This guide will explore the structural implications of incorporating this compound into a peptide sequence, presenting the available data on its conformational effects and providing detailed methodologies for its application and analysis.
Conformational Impact of the Ile-Ser(Psi(Me,Me)pro) Moiety
The primary conformational effect of the Ser(Psi(Me,Me)pro) unit is the strong preference for a cis-amide bond between the isoleucine and the modified serine residue.[3] This is in stark contrast to the typical trans-amide bond found in most peptide linkages. The steric constraints imposed by the oxazolidine ring favor the cis conformation, which is responsible for the characteristic kink in the peptide backbone.
Quantitative Conformational Data
While specific quantitative data for the Ile-Ser(Psi(Me,Me)pro) moiety is not extensively published, the general effects of pseudoprolines on peptide conformation are well-documented. The following table summarizes the expected impact on backbone dihedral angles.
| Dihedral Angle | Typical Value (trans-peptide bond) | Expected Value with Ser(Psi(Me,Me)pro) (cis-peptide bond) |
| ω (omega) | ~180° | ~0° |
| φ (phi) | Variable (depending on preceding residue) | Restricted, contributing to the turn |
| ψ (psi) | Variable (depending on residue) | Restricted, contributing to the turn |
Note: The precise φ and ψ angles will be influenced by the surrounding amino acid sequence.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for manual SPPS
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of the Dipeptide:
-
In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6-10 equivalents of DIPEA to the dipeptide solution.
-
Briefly agitate the mixture.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture under an inert atmosphere for 2-4 hours at room temperature. Due to the steric hindrance of the pseudoproline, a longer coupling time compared to standard amino acids is recommended.[1]
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Coupling Completion Check (Optional but Recommended):
-
Perform a Kaiser test or other qualitative ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in a Kaiser test) indicates successful coupling. If the test is positive, a second coupling may be necessary.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the pseudoproline protecting group to regenerate the native serine.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS - 95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.
-
Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours. The oxazolidine ring of the pseudoproline is labile to TFA and will be cleaved during this step.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the peptide/ether mixture to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Allow the crude peptide to air dry to remove residual ether.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O (9:1) for observing amide protons) to a concentration of 1-5 mM.[4]
-
Adjust the pH of the sample to the desired value using dilute DCl or NaOD.
-
Filter the sample into a high-quality NMR tube.
NMR Experiments:
-
1D ¹H NMR: To obtain a general overview of the peptide's proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The presence of a strong NOE between the α-proton of isoleucine and the α-proton of the serine (after cleavage) would be indicative of a persistent turn conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon signals of the peptide.
-
Analysis of Coupling Constants: The ³J(HN,Hα) coupling constant can provide information about the φ dihedral angle.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides in solution.
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region.
-
The peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
The resulting spectrum can be analyzed to estimate the percentage of different secondary structure elements. A spectrum with features indicative of a random coil or a polyproline type II (PPII) helix would be consistent with the structure-breaking nature of the pseudoproline.
Visualizations
Caption: Workflow for SPPS using this compound.
Caption: Conformational impact of the Ile-Ser(Psi(Me,Me)pro) moiety.
Conclusion
This compound is a valuable tool for synthetic peptide chemists, particularly for sequences prone to aggregation. Its ability to induce a temporary, reversible kink in the peptide backbone significantly improves the efficiency of solid-phase peptide synthesis. While specific high-resolution structural data for the Ile-Ser(Psi(Me,Me)pro) motif is limited, the well-understood principles of pseudoproline dipeptides, combined with the experimental protocols provided in this guide, enable researchers to effectively utilize this building block and analyze its impact on the conformation of their target peptides. Further detailed structural studies, such as high-field NMR and X-ray crystallography, on peptides containing this specific moiety would be beneficial to provide a more quantitative understanding of its conformational preferences.
References
Unlocking "Difficult" Peptides: A Technical Guide to Solubility Enhancement with Pseudoproline Dipeptides
For Immediate Release
[City, State] – December 6, 2025 – Researchers and drug development professionals frequently encounter significant challenges in the synthesis and handling of peptides, particularly those prone to aggregation and poor solubility. A powerful strategy to overcome these hurdles is the incorporation of pseudoproline dipeptides. This technical guide provides an in-depth exploration of this technique, offering a comprehensive resource on its mechanism of action, practical application, and impact on peptide solubility.
The introduction of pseudoproline dipeptides into a peptide sequence during solid-phase peptide synthesis (SPPS) has been shown to dramatically improve synthetic outcomes. By inducing a "kink" in the peptide backbone, these modified dipeptides disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of aggregation.[1][2] This disruption enhances the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher crude product purity, and increased overall yields.[1][2]
While direct quantitative data on the final aqueous solubility of peptides with and without pseudoproline dipeptides is not extensively published, the improvements observed during synthesis are a strong indicator of enhanced solubility characteristics of the peptide fragments. The enhanced solvation of the peptide-resin complex directly translates to a reduced propensity for the final product to aggregate, thereby improving its handling and solubility in subsequent applications.
Core Mechanism of Action
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, typically through reaction with an aldehyde or ketone.[1] This creates a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring structure.
The key to their function lies in the conformational constraints imposed by this ring. Similar to natural proline, pseudoproline dipeptides favor a cis-amide bond with the preceding amino acid residue.[1] This forces a bend or "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding required for the formation of aggregation-prone β-sheet structures.[1]
Quantitative Impact on Synthesis and Solubility
The incorporation of pseudoproline dipeptides has a profound effect on the efficiency of peptide synthesis, particularly for "difficult" sequences. While direct comparative measurements of final product solubility are scarce, the improvements in synthesis outcomes serve as a strong proxy for enhanced solubility during the process. The following table summarizes the reported qualitative and semi-quantitative improvements for well-documented case studies.
| Peptide | Challenge | Impact of Pseudoproline Incorporation | Implied Solubility Enhancement | Reference |
| Human Islet Amyloid Polypeptide (hIAPP) | Highly prone to aggregation; synthesis with standard Fmoc chemistry yields only traces of the desired product. | Enabled successful synthesis with high yield and purity. The crude product was pure enough for direct disulfide bond formation. | Significant improvement in the solubility of the growing peptide on the resin, preventing aggregation and allowing the synthesis to proceed to completion. | [3][4] |
| Caveolin-1 (B1176169) Fragment (54-mer) | A hydrophobic, aggregation-prone intramembrane domain that is difficult to synthesize. | Strategic incorporation of pseudoproline dipeptides overcame aggregation issues and enabled the successful synthesis of the 54-amino-acid fragment. | Improved solvation of the hydrophobic peptide chain on the solid support, preventing intermolecular aggregation that would otherwise terminate the synthesis. | [1][5] |
| RANTES (24-91) | A 68-amino-acid chemokine with a high propensity for aggregation during SPPS. | Efficient synthesis was achieved by combining the use of pseudoproline dipeptides with a PEG-based ChemMatrix resin. | The combination of a solubilizing resin and pseudoproline-induced structural disruption maintained the growing peptide in a soluble state throughout the synthesis. | [1] |
Experimental Protocols
General Workflow for Peptide Synthesis and Solubility Testing
Detailed Protocol: Fmoc-SPPS of a Model Peptide Containing a Pseudoproline Dipeptide
This protocol is a representative example for the manual synthesis of a generic 10-mer peptide containing a pseudoproline dipeptide, on a 0.1 mmol scale.
1. Resin Preparation:
-
Swell 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.
2. Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling.
4. Pseudoproline Dipeptide Coupling:
-
Dissolve 2 equivalents of the Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide and 1.9 equivalents of HBTU in DMF.
-
Add 4 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate for 2-4 hours.
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test. Due to the hindered nature of the pseudoproline, a longer coupling time or a second coupling may be necessary.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for all amino acids in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by mass spectrometry and analytical HPLC.
Protocol for Quantitative Solubility Testing
This protocol provides a general method for determining the aqueous solubility of a purified peptide.
1. Preparation of Peptide Stock Solution:
-
Accurately weigh a small amount (e.g., 1-2 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Add a precise volume of deionized water or a buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to create a concentrated stock solution (e.g., 10 mg/mL).
2. Serial Dilution and Equilibration:
-
Prepare a series of dilutions from the stock solution in the same solvent.
-
Gently vortex each dilution and allow them to equilibrate at room temperature for at least 2 hours. Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample.[6]
3. Assessment of Solubility:
-
Visually inspect each dilution for any signs of precipitation or turbidity. The highest concentration that remains a clear, particle-free solution is the approximate solubility.
-
For a more quantitative measurement, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any insoluble material.
-
Carefully remove the supernatant and measure its absorbance at a characteristic wavelength (e.g., 280 nm for peptides containing Trp or Tyr) using a spectrophotometer.
-
Alternatively, the concentration of the peptide in the supernatant can be determined by analytical RP-HPLC with a standard curve.
4. Data Analysis:
-
The solubility is defined as the concentration of the peptide in the supernatant of the highest concentration sample that shows no precipitation.
Conclusion
The use of pseudoproline dipeptides is a highly effective and increasingly standard strategy in the synthesis of peptides that are otherwise difficult to produce due to aggregation and poor solubility.[7] By disrupting the formation of intermolecular β-sheets, these building blocks enhance the solvation of the growing peptide chain, leading to significant improvements in synthesis efficiency, purity, and yield. While direct quantitative comparisons of the final product's aqueous solubility are not widely available, the dramatic improvements in the synthesis process strongly suggest a corresponding enhancement in the solubility characteristics of the resulting peptides. The protocols provided in this guide offer a practical framework for the application of this valuable technique in peptide research and development.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
The Chemistry and Application of TFA-Labile Protecting Groups in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. A cornerstone of this methodology is the use of protecting groups to temporarily mask reactive functional groups on amino acid side chains, preventing unwanted side reactions during chain elongation. Among the various classes of protecting groups, those that are labile to trifluoroacetic acid (TFA) are paramount, particularly in the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2]
This technical guide provides an in-depth exploration of TFA-labile protecting groups, covering their chemical nature, mechanisms of cleavage, and practical applications in peptide synthesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in peptide chemistry and drug development, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams to elucidate key processes.
Core Concepts: The Role of TFA-Labile Protecting Groups
In the context of Fmoc-based SPPS, the temporary Nα-Fmoc group is removed at each cycle using a mild base, typically piperidine (B6355638) in DMF.[3] The side-chain protecting groups, however, must remain stable under these basic conditions and are only removed at the final step of the synthesis. This is achieved through "global deprotection," a process that involves treating the peptide-resin with a strong acid, most commonly TFA.[4][5] This orthogonal strategy ensures the selective deprotection of the desired functional groups at each stage of the synthesis.
The choice of TFA-labile protecting groups is critical and depends on the specific amino acid being protected and the overall sequence of the peptide. An ideal protecting group should be stable throughout the synthesis, be removed with high efficiency under TFA treatment, and generate minimal side products.[6]
Common TFA-Labile Protecting Groups
A variety of TFA-labile protecting groups have been developed to protect the functional groups of different amino acid side chains. The most common of these are based on the tert-butyl (tBu) cation, which is readily cleaved in the presence of a strong acid like TFA.
| Amino Acid | Functional Group | Common TFA-Labile Protecting Group(s) |
| Aspartic Acid (Asp), Glutamic Acid (Glu) | Carboxyl | tert-Butyl ester (OtBu) |
| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl | tert-Butyl ether (tBu) |
| Lysine (Lys), Ornithine (Orn) | Amino | tert-Butoxycarbonyl (Boc) |
| Cysteine (Cys) | Thiol | Trityl (Trt), 4-methoxytrityl (Mmt) |
| Histidine (His) | Imidazole | Trityl (Trt) |
| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) |
Mechanism of TFA-Mediated Deprotection
The cleavage of TFA-labile protecting groups is an acid-catalyzed process that proceeds through the formation of a stable carbocation. The general mechanism involves the protonation of the protecting group by TFA, followed by the departure of the protecting group as a carbocation, leaving the deprotected functional group on the amino acid.
Boc Group Deprotection Mechanism
The deprotection of the tert-butoxycarbonyl (Boc) group is a classic example of this mechanism.
Caption: Mechanism of Boc group deprotection by TFA.[7]
The tert-butyl cation generated during this process is highly reactive and can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[8] To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail to trap the carbocations.
Trityl Group Deprotection Mechanism
The Trityl (Trt) group, commonly used for protecting the side chains of Cysteine and Histidine, is also cleaved via a carbocation mechanism.
Caption: Mechanism of Trityl group deprotection by TFA.[9]
Quantitative Data: Cleavage Conditions and Efficiency
Table 1: Recommended TFA Cleavage Cocktails and Conditions [4][10]
| Protecting Group(s) | Recommended Cleavage Cocktail | Time (hours) | Temperature |
| General Purpose (most peptides) | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | 1.5 - 3 | Room Temp |
| Peptides with Arg(Pbf) | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 - 4 | Room Temp |
| Peptides with Cys(Trt), Met, Trp | Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 2 - 4 | Room Temp |
| Peptides with multiple Arg(Pbf/Pmc) | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | 2 - 4 | Room Temp |
| Acid-sensitive resins (e.g., 2-ClTrt) | 1-5% TFA in Dichloromethane (DCM) | 0.5 - 2 | Room Temp |
Table 2: Effect of Scavengers on Side-Product Formation [3]
| Peptide Sequence | Cleavage Cocktail | S-alkylation of Cys (%) |
| Ac-Cys(Trt)-Wang | 80% TFA, 18% EDT, 1% TIS, 1% H₂O | < 2 |
| Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang | 95% TFA, 2.5% TIS, 2.5% H₂O | 25 |
| Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang | 90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O | 8 |
Experimental Protocols
Protocol 1: General Procedure for Global Deprotection and Cleavage
This protocol is suitable for most standard peptides synthesized on Wang or Rink Amide resins.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Shaker
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell it.
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, 2.5% TIS (e.g., for 2 mL total volume: 1.9 mL TFA, 50 µL H₂O, 50 µL TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle swirling.
-
A white precipitate of the peptide should form. Store at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3][11]
Protocol 2: Cleavage of Peptides Containing Sensitive Residues (e.g., Cys, Met, Trp)
This protocol utilizes "Reagent K" to minimize side reactions with sensitive amino acid residues.
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT.
-
Follow steps 4-12 from Protocol 1, using Reagent K as the cleavage cocktail.[4][10]
Visualization of Workflows
Experimental Workflow for SPPS and Cleavage
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.[12]
Post-Cleavage Peptide Work-up and Purification
Caption: Workflow for the purification and analysis of crude peptides.[11]
Conclusion
TFA-labile protecting groups are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of complex peptide molecules. A thorough understanding of their chemistry, cleavage mechanisms, and the potential for side reactions is crucial for any researcher in the field. By selecting the appropriate protecting groups, optimizing cleavage conditions, and employing effective scavenger cocktails, it is possible to synthesize high-quality peptides for a wide range of applications in research and drug development. This guide provides a foundational understanding and practical protocols to aid in the successful application of TFA-labile protecting groups in peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
Methodological & Application
Revolutionizing Peptide Synthesis: A Guide to Utilizing Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in SPPS
For Immediate Release
[City, State] – December 7, 2025 – For researchers, scientists, and drug development professionals grappling with the challenges of synthesizing complex, aggregation-prone peptides, the strategic incorporation of pseudoproline dipeptides represents a significant leap forward. This application note provides a detailed guide on the use of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, a specialized pseudoproline dipeptide, in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). By temporarily inducing a "kink" in the peptide backbone, this reagent effectively disrupts the formation of secondary structures like β-sheets, a primary cause of synthesis failure. The result is a marked improvement in peptide solubility, coupling efficiency, and overall yield, particularly for long or hydrophobic sequences.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. However, the synthesis of certain "difficult sequences" is often hampered by on-resin aggregation of the growing peptide chain. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and complex crude products that are challenging to purify.
This compound is a pseudoproline dipeptide designed to mitigate these issues. It consists of an Isoleucine (Ile) residue linked to a Serine (Ser) residue that has been reversibly modified to form a dimethylated oxazolidine (B1195125) ring, mimicking the structure of proline. This modification is stable throughout the standard Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Serine residue.
The primary advantage of incorporating this dipeptide is the disruption of inter-chain hydrogen bonding, which is responsible for the formation of β-sheet structures and subsequent aggregation.[1] This leads to enhanced solvation of the peptide chain, making the N-terminal amine more accessible for subsequent coupling reactions.
Data Presentation: The Impact of Pseudoproline Dipeptides
The use of pseudoproline dipeptides can dramatically improve the outcome of challenging peptide syntheses. A prime example is the synthesis of human Amylin (also known as Islet Amyloid Polypeptide, IAPP), a 37-residue peptide notorious for its high propensity to aggregate.
| Peptide Sequence | Synthesis Strategy | Crude Product Purity | Overall Yield | Reference |
| Human Amylin (8-37) | Standard Fmoc-SPPS | Traces of desired product | Very Low | [2][3] |
| Human Amylin (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | High | High | [2][3] |
| Human Amylin (1-37) | Standard Fmoc-SPPS | Complex mixture, low desired product | Very Low | [1][4] |
| Human Amylin (1-37) | Fmoc-SPPS with a single Pseudoproline Dipeptide and Microwave | High purity, non-oxidized | High | [4] |
As the data indicates, standard synthesis protocols for human Amylin are largely unsuccessful, yielding only trace amounts of the target peptide.[2][3] In contrast, the incorporation of pseudoproline dipeptides results in a high yield of the desired product, with a crude purity sufficient for subsequent modifications like disulfide bond formation.[2][3] In some cases, the introduction of a single pseudoproline dipeptide, combined with microwave-assisted synthesis, is enough to achieve a high yield of the full-length peptide.[4]
Experimental Protocols
General Guidelines for Incorporating this compound
To maximize the benefits of using this compound, consider the following strategic placements within your peptide sequence:
-
Spacing: For optimal disruption of secondary structures, it is recommended to space pseudoproline dipeptides (or other proline residues) approximately 5-6 residues apart.
-
Hydrophobic Regions: Insert the pseudoproline dipeptide immediately before a known hydrophobic or aggregation-prone region of the peptide.
-
Minimum Separation: A minimum of 2 residues should separate two pseudoproline dipeptides or a pseudoproline dipeptide and a natural proline residue.
Coupling Protocol for this compound
This protocol is suitable for both manual and automated SPPS.
Reagents:
-
Fmoc-deprotected peptide-resin
-
This compound (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve this compound and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activation mixture to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Cleavage and Deprotection Protocol
The pseudoproline moiety is stable under the basic conditions of Fmoc removal but is cleaved by TFA, regenerating the native serine residue.
Reagents:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K or a standard TFA/TIS/H₂O cocktail)
-
Cold diethyl ether
Reagent K Composition:
| Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
HPLC Purification Protocol
Purification of the crude peptide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Solvent Preparation:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a small amount of DMF or DMSO followed by dilution with Solvent A). Filter the sample through a 0.45 µm filter before injection.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient for a hydrophobic peptide might be from 10% to 60% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: SPPS workflow incorporating this compound.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Conclusion
The strategic use of this compound is a powerful tool in the arsenal (B13267) of peptide chemists. By effectively preventing on-resin aggregation, this pseudoproline dipeptide enables the successful synthesis of peptides that are otherwise difficult or impossible to produce using standard SPPS methods. The protocols and guidelines presented here provide a framework for researchers to leverage this technology to accelerate their research and development efforts in the field of peptide science.
References
Application Notes and Protocols for the Incorporation of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective incorporation of the pseudoproline dipeptide, Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, in solid-phase peptide synthesis (SPPS). The use of this reagent is particularly advantageous for the synthesis of "difficult" peptide sequences that are prone to aggregation, helping to improve coupling efficiency, overall yield, and purity of the final product.
Introduction to this compound
This compound is a dipeptide building block where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring. This structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for inter-chain aggregation during SPPS.[1][2][3][4] The pseudoproline moiety is stable under the basic conditions of Fmoc deprotection and is readily cleaved with trifluoroacetic acid (TFA) during the final cleavage step, regenerating the native serine residue.[1][2] It is introduced as a dipeptide to overcome the steric hindrance and low nucleophilicity of the oxazolidine nitrogen, which would otherwise lead to poor coupling yields.[5]
Key Properties and Applications
| Property | Description |
| Molecular Formula | C₂₇H₃₂N₂O₆[1] |
| Molecular Weight | 480.56 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Purity (Typical) | ≥97% (HPLC)[6] |
| Primary Application | Prevention of peptide aggregation in Fmoc-SPPS.[1][6] |
| Key Advantages | Improves coupling efficiency, increases crude peptide purity and yield, enhances solubility of growing peptide chains.[2][3] |
| Compatibility | Fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.[1] |
Recommended Coupling Conditions
The following table outlines the generally recommended conditions for the efficient coupling of this compound. Optimization may be necessary depending on the specific peptide sequence and resin.
| Parameter | Recommendation | Notes |
| Resin | Standard resins for Fmoc-SPPS (e.g., Wang, Rink Amide, 2-Chlorotrityl). | Low-aggregation resins like ChemMatrix or PEG-based resins can offer synergistic benefits. |
| Equivalents of Dipeptide | 1.5 - 3.0 eq. | Relative to the resin substitution. |
| Coupling Reagents | HBTU, HATU, HCTU, PyBOP, or DIC/HOBt. | Standard phosphonium- or aminium-based reagents are effective. |
| Equivalents of Coupling Reagent | 1.5 - 3.0 eq. | Should be equivalent to the dipeptide equivalents. |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. | Use 2-4 equivalents relative to the dipeptide. Collidine is recommended to minimize racemization.[5] |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). | Ensure the use of high-purity, anhydrous solvents. |
| Coupling Time | 1 - 4 hours. | Monitor completion with a qualitative test (e.g., Kaiser test). Double coupling may be required for particularly difficult sequences. |
| Temperature | Room temperature. | Microwave-assisted coupling can be employed to accelerate the reaction. |
Illustrative Performance in a Difficult Sequence
The following table provides a hypothetical comparison of the synthesis of a model "difficult" peptide (e.g., a hydrophobic 15-mer) with and without the incorporation of this compound. This data is illustrative of the potential benefits.
| Parameter | Standard Fmoc-Ile-OH + Fmoc-Ser(tBu)-OH | With this compound |
| Overall Yield (Crude) | 25% | 65% |
| Purity (Crude, by HPLC) | 30% | 70% |
| Major Impurities | Deletion sequences, truncated peptides. | Significantly reduced levels of deletion and truncated sequences. |
| Solubility during Synthesis | Noticeable resin aggregation and poor swelling. | Maintained good resin swelling and solvation. |
| Purification | Difficult, requiring multiple chromatographic steps. | Simplified, with higher recovery of the desired product. |
Experimental Protocol: Incorporation of this compound in SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating the this compound dipeptide on a 0.1 mmol scale.
1. Resin Preparation: a. Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin) into a reaction vessel. b. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. c. Drain the DMF. d. If starting with an Fmoc-protected resin, proceed to step 2. If the resin has a free amine, proceed to step 3.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine (B6355638) in DMF (5 mL) to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF (5 mL). d. Agitate for 10 minutes, then drain. e. Wash the resin thoroughly with DMF (5 x 5 mL). f. Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a free amine.
3. Coupling of this compound: a. In a separate vial, dissolve this compound (0.2 mmol, 2 eq.) and a coupling reagent (e.g., HBTU, 0.2 mmol, 2 eq.) in DMF (2 mL). b. Add DIPEA (0.4 mmol, 4 eq.) to the solution and pre-activate for 1-2 minutes. c. Add the activated dipeptide solution to the deprotected resin. d. Agitate the mixture for 2 hours at room temperature. e. Drain the coupling solution. f. Wash the resin with DMF (3 x 5 mL). g. Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by a colorless to yellowish bead color, is desired). If the test is positive, repeat the coupling step (double coupling).
4. Subsequent Amino Acid Couplings: a. Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence, using standard Fmoc-protected amino acids.
5. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. c. Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature. The pseudoproline oxazolidine ring will be cleaved during this step to yield the native serine residue. d. Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (40 mL). e. Precipitate the peptide by cooling the ether solution at -20°C for 30 minutes. f. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 20 mL). g. Dry the crude peptide pellet under vacuum.
6. Analysis and Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA). b. Analyze the purity and confirm the mass of the peptide using HPLC and mass spectrometry. c. Purify the peptide using preparative reverse-phase HPLC. d. Lyophilize the pure fractions to obtain the final peptide product.
Experimental Workflow Diagram
Caption: Workflow for SPPS incorporating a pseudoproline dipeptide.
References
Coupling Reagents for Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
This compound is a pseudoproline dipeptide building block crucial for solid-phase peptide synthesis (SPPS).[1][2] Pseudoproline dipeptides, derived from serine, threonine, or cysteine residues, are designed to temporarily introduce a "kink" in the growing peptide chain, mimicking the structure of proline.[3][4][5] This structural disruption effectively hinders the formation of inter- and intra-chain hydrogen bonds, which are the primary cause of peptide aggregation during synthesis.[3][4][6] By mitigating aggregation, these dipeptides enhance coupling efficiency, leading to higher purity and yield of the final peptide product.[4][5][6]
The this compound dipeptide is particularly useful for incorporating the Ile-Ser motif into a peptide sequence.[2] The oxazolidine (B1195125) ring of the pseudoproline is stable under standard Fmoc-SPPS conditions but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native serine residue.[3]
Challenges in Coupling to Pseudoproline Dipeptides
While pseudoproline dipeptides are invaluable tools, the coupling of an amino acid to the N-terminus of a pseudoproline-containing peptide can be challenging due to steric hindrance. The bulky nature of the pseudoproline ring system can impede the approach of the incoming activated amino acid, potentially leading to incomplete coupling reactions.[3] To overcome this, the use of pre-formed pseudoproline dipeptides like this compound is highly recommended, as it circumvents the difficult acylation of the hindered oxazolidine nitrogen.[2][7]
The choice of coupling reagent is paramount to ensure efficient and complete coupling to the pseudoproline dipeptide. Highly reactive reagents are necessary to overcome the steric barrier and drive the reaction to completion.
Classes of Coupling Reagents
Several classes of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages. The most common classes include:
-
Uronium/Aminium Salts: This class includes reagents like HATU, HBTU, HCTU, and TBTU. They are highly reactive and efficient, often leading to rapid coupling times.[8][9][10] HATU, in particular, is known for its superior performance in difficult couplings and its ability to suppress racemization.[11] However, uronium/aminium salts can potentially cause guanidinylation of the N-terminal amine if used in excess.[8][10]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP fall into this category. They are also highly efficient and do not pose the risk of guanidinylation.[10]
-
Carbodiimides: DIC, often used with additives like HOBt or Oxyma Pure, is a cost-effective option. However, it generally exhibits slower reaction rates compared to onium salts and can lead to the formation of N-acylurea byproducts.[12]
-
Other Reagents: DEPBT is a phosphonate-based coupling reagent known for its exceptional resistance to racemization, making it a good choice for coupling sensitive amino acids.[13][14][15][16] COMU is a third-generation uronium salt that offers high reactivity and produces water-soluble byproducts, simplifying purification.[17]
Data Presentation: Comparison of Coupling Reagents
While direct comparative data for the coupling of this compound is limited in the literature, the following tables provide a summary of the general performance of various coupling reagents for sterically hindered amino acids, which can be extrapolated to the coupling of this pseudoproline dipeptide.
Table 1: General Performance of Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Class | Typical Coupling Time (min) | General Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[11][12] | Higher cost, potential for guanidinylation.[12] |
| HBTU/TBTU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[8][12] | Potential for guanidinylation if used in excess.[8] |
| COMU | Uronium/Aminium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer and water-soluble byproducts.[12][17] | Higher cost.[12] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation.[10][12] | Byproducts can be difficult to remove in solution-phase.[12] |
| DEPBT | Phosphonate | 60 - 180 | High | Remarkable resistance to racemization.[14][15][16] | Slower reaction times. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[12] | Slower reaction rates, potential for N-acylurea formation.[12] |
Note: The data in this table is extrapolated from studies on other sterically hindered amino acids and serves as a general guideline. Actual performance may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following are generalized protocols for the coupling of this compound to a resin-bound peptide with a deprotected N-terminal amine. It is crucial to optimize these conditions for specific sequences.
Protocol 1: Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.
-
Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.
Protocol 2: Coupling with COMU
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Coupling with DEPBT
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve this compound (2 equivalents), DEPBT (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Coupling: Add the coupling mixture to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Chemical Structure of this compound.
Caption: General workflow for coupling this compound in SPPS.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Ile-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. DEPBT - Wikipedia [en.wikipedia.org]
- 14. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for the Synthesis of Amyloid Beta Peptides using Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of amyloid beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, presents significant challenges due to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete coupling reactions, low yields, and difficult purification.[1][2] The incorporation of pseudoproline dipeptides is a powerful strategy to mitigate these issues.[3][4][5] This document provides detailed application notes and protocols for the synthesis of Aβ peptides utilizing the pseudoproline dipeptide Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH .
Pseudoproline dipeptides, derived from serine or threonine, introduce a temporary "kink" into the peptide backbone by forming a TFA-labile oxazolidine (B1195125) ring.[6][7] This structural disruption effectively breaks the interchain hydrogen bonding responsible for β-sheet formation and aggregation, thereby enhancing the solvation of the peptide chain and improving the efficiency of the synthesis.[3][5] The native peptide sequence is fully restored upon cleavage from the resin with trifluoroacetic acid (TFA).[4]
Key Advantages of Using this compound in Aβ Synthesis
-
Increased Yield: Disrupting aggregation leads to more efficient coupling and deprotection steps, resulting in a significantly higher crude yield of the desired peptide.[1][7]
-
Improved Purity: By preventing the formation of deletion sequences and other impurities arising from incomplete reactions, the purity of the crude peptide is enhanced, simplifying subsequent purification.[7]
-
Enhanced Solubility: The pseudoproline moiety increases the solubility of the protected peptide on the resin, facilitating synthetic transformations.[3][5]
-
Predictable Synthesis: The use of pseudoproline dipeptides makes the synthesis of "difficult" sequences like Aβ more reliable and reproducible.[7]
Data Presentation
The use of pseudoproline dipeptides has been shown to significantly improve the outcomes of Aβ peptide synthesis. The following table summarizes quantitative data from a study synthesizing Aβ42.
| Synthesis Strategy | Crude Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | 33% | [1] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Aβ(1-42) using this compound
This protocol outlines the manual or automated Fmoc-SPPS of human Aβ(1-42). The sequence of Aβ(1-42) is: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
The Ile-Ser sequence is located at positions 31-32. Therefore, this compound will be incorporated at this step.
Materials:
-
Rink Amide ChemMatrix® resin or other suitable PEG-based resin[1]
-
Fmoc-protected amino acids
-
This compound [8]
-
Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HOBt[1][2]
-
Base: N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[1]
-
Deprotection solution: 20-30% piperidine (B6355638) in dimethylformamide (DMF)[1]
-
Solvents: DMF, dichloromethane (B109758) (DCM), N-methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, DCM, isopropanol (B130326) (IPA)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)[9]
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 1 hour.
-
Perform an initial Fmoc deprotection step to prepare the resin for coupling the first amino acid.
-
-
Amino Acid Coupling Cycle (Iterative):
-
Fmoc Deprotection: Treat the resin with 20-30% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and by-products.
-
Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold excess of HATU (or HBTU/HOBt) and a 6-fold excess of DIPEA (or NMM) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Incorporation of this compound:
-
At positions 31-32 of the Aβ(1-42) sequence, use this compound instead of coupling Fmoc-Ser(tBu)-OH followed by Fmoc-Ile-OH.
-
Follow the standard coupling procedure described in step 2. This dipeptide couples in a single step, incorporating both isoleucine and the protected serine.
-
-
Final Deprotection: After coupling the final amino acid (Aspartic Acid), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature. The oxazolidine ring of the pseudoproline will be cleaved during this step to yield the native serine residue.[6]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Preparation of Aβ Peptide Stocks
Materials:
-
Crude lyophilized Aβ peptide
-
Solvents for HPLC: Acetonitrile (ACN), Water, TFA
-
Reverse-phase HPLC (RP-HPLC) system with a C4 or C18 column
-
Solvents for monomerization: Hexafluoroisopropanol (HFIP), Dimethyl sulfoxide (B87167) (DMSO)[10][11][12]
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., HFIP, then evaporate and dissolve in starting HPLC buffer).
-
Purify the peptide by RP-HPLC. A shallow gradient of ACN in water (both containing 0.1% TFA) is typically used.
-
Collect fractions and analyze them by mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the purified Aβ peptide as a fluffy white powder.
-
-
Preparation of Monomeric Aβ Stocks (Erasing Aggregation History):
-
Dissolve the lyophilized Aβ peptide in 100% HFIP to a concentration of 1 mM.[11]
-
Incubate for 1-2 hours at room temperature to break down any pre-existing aggregates.
-
Evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac to form a thin peptide film.
-
Store the dried peptide film at -20°C or -80°C.
-
For immediate use in experiments, re-suspend the peptide film in dry DMSO to a concentration of 5 mM. This stock can be used to prepare oligomeric or fibrillar forms.[10][11]
-
Visualizations
Mechanism of Aggregation Disruption by Pseudoproline
Caption: Role of Pseudoproline in Preventing On-Resin Aggregation.
Experimental Workflow for Aβ Peptide Synthesis
Caption: Workflow from Resin to Purified Amyloid Beta Peptide Stock.
Fmoc-SPPS Cycle
Caption: The Iterative Cycle of Fmoc Solid-Phase Peptide Synthesis.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. Novel Purification Process for Amyloid Beta Peptide(1-40) [mdpi.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
Application Notes and Protocols: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides presents a formidable challenge in medicinal chemistry and drug development. Issues such as low yields, aggregation of the linear precursor, and epimerization during cyclization are common hurdles. The incorporation of pseudoproline dipeptides, such as Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to overcome these difficulties.[1][2] This dipeptide introduces a temporary "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that lead to aggregation.[1][2][3] This pre-organization of the linear peptide into a turn-like conformation significantly facilitates the subsequent head-to-tail cyclization, resulting in higher yields, faster reaction rates, and improved purity of the final cyclic peptide.[2][3][4][5][6]
This compound is a specialized dipeptide where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring. This modification is stable throughout the standard Fmoc-based solid-phase peptide synthesis (SPPS) but is readily cleaved under acidic conditions during the final deprotection step, regenerating the native isoleucine-serine sequence.[3][6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective utilization of this compound in the synthesis of cyclic peptides.
Data Presentation
The use of pseudoproline dipeptides has been shown to dramatically improve the outcomes of cyclic peptide synthesis. While direct comparative data for this compound across a range of cyclic peptides is not always available in a single source, the following tables summarize representative data on the impact of pseudoprolines on synthesis efficiency and cyclization yields from various studies.
Table 1: Impact of Pseudoproline Dipeptides on Peptide Synthesis and Cyclization Yields
| Peptide Sequence/Target | Synthesis without Pseudoproline | Synthesis with Pseudoproline | Key Improvement | Reference(s) |
| Human Amylin (IAPP) (37 residues) | Only traces of the desired product obtained due to severe aggregation. | High yield and purity of the desired peptide, enabling successful synthesis. | Overcame extreme aggregation, enabling synthesis of a previously intractable peptide. | [7] |
| Dendroamide A (cyclic peptide) | Lower cyclization yields and slower reaction rates. | Increased cyclization yields and accelerated reaction rates. | Enhanced cyclization efficiency. | [1] |
| Segetalins B and G (cyclic pentapeptides) | Lower cyclization yields. | Improved cyclization yields with a Cys-derived pseudoproline. | Increased yield of cyclic product. | [5] |
| Cyclogossine B (cyclic octapeptide) | Significantly lower cyclization yields. | Higher cyclization yields using a Cys-derived pseudoproline as a traceless turn-inducer. | Markedly improved cyclization efficiency. | [7] |
Table 2: General Parameters for Solid-Phase Synthesis of Linear Peptide Precursor
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | 2-Chlorotrityl chloride resin or Wang resin | Allows for cleavage of the peptide with side-chain protecting groups intact for solution-phase cyclization. |
| Resin Loading | 0.3 - 0.7 mmol/g | Optimal loading for efficient synthesis and prevention of steric hindrance. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF (2 x 10 min) | Removal of the temporary Fmoc protecting group from the N-terminus. |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.9 eq. HBTU/HATU, 6 eq. DIPEA in DMF | Efficient amide bond formation. |
| This compound Coupling | 1.5 eq. Dipeptide, 1.45 eq. HBTU/HATU, 3 eq. DIPEA in DMF | Efficient incorporation of the pseudoproline dipeptide. |
| Coupling Time | 30 - 60 minutes (Microwave irradiation can be used to accelerate) | Ensures complete reaction. |
| Washing Steps | DMF (3x), DCM (3x), DMF (3x) between deprotection and coupling steps | Thorough removal of excess reagents and by-products. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a cyclic peptide containing an Ile-Ser motif using this compound.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual solid-phase synthesis of the linear peptide on a 2-chlorotrityl chloride resin.
1. Resin Preparation: a. Place 100 mg of 2-chlorotrityl chloride resin (1.5 mmol/g) in a fritted syringe reaction vessel. b. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes. c. Drain the DCM.
2. Loading of the First Fmoc-Amino Acid: a. Dissolve 2 equivalents of the C-terminal Fmoc-amino acid in DCM. b. Add 4 equivalents of diisopropylethylamine (DIPEA). c. Add the solution to the resin and shake for 2 hours. d. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes. e. Wash the resin with DCM (3x), DMF (3x), and DCM (3x). f. Dry the resin under vacuum.
3. Peptide Chain Elongation (per coupling cycle): a. Fmoc Deprotection: i. Add a solution of 20% piperidine in DMF to the resin. ii. Shake for 10 minutes and drain. iii. Repeat the 20% piperidine in DMF treatment for another 10 minutes. iv. Wash the resin thoroughly with DMF (5x) and DCM (3x). b. Amino Acid Coupling: i. In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. ii. Pre-activate for 2 minutes. iii. Add the activated amino acid solution to the resin. iv. Shake for 45-60 minutes. v. Wash the resin with DMF (3x) and DCM (3x). vi. Confirm coupling completion with a Kaiser test. c. Incorporation of this compound: i. Follow the same coupling procedure as in step 3b, using 1.5 equivalents of the pseudoproline dipeptide.
4. Cleavage of the Linear Peptide from the Resin: a. Wash the peptide-resin with DCM (5x) and dry under vacuum for 1 hour. b. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more. g. Dry the crude linear peptide under vacuum.
Protocol 2: Solution-Phase Cyclization
1. Cyclization Reaction: a. Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 1-2 mM. b. In a separate vial, dissolve 3 equivalents of a coupling reagent such as HATU or HBTU and 6 equivalents of DIPEA in a small amount of DMF. c. Add the activating agent solution dropwise to the peptide solution with vigorous stirring. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction progress by LC-MS.
2. Work-up and Purification: a. Once the cyclization is complete, remove the DMF under reduced pressure. b. Dissolve the residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water). c. Purify the cyclic peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. d. Collect the fractions containing the desired product. e. Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Protocol 3: On-Resin Cyclization (Alternative Method)
1. Linear Peptide Synthesis: a. Synthesize the linear peptide on a suitable resin that allows for side-chain attachment of the C-terminal amino acid (e.g., using Fmoc-Asp(OAll)-OH on a Rink Amide resin).
2. Selective Deprotection: a. Selectively deprotect the C-terminal side chain protecting group (e.g., remove the Allyl group with Pd(PPh₃)₄). b. Remove the N-terminal Fmoc group using 20% piperidine in DMF.
3. On-Resin Cyclization: a. Wash the resin extensively with DMF. b. Add a solution of a coupling reagent (e.g., 3 eq. HATU) and a base (e.g., 6 eq. DIPEA) in DMF to the resin. c. Shake the reaction vessel at room temperature for 4-12 hours. d. Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
4. Cleavage and Purification: a. Once cyclization is complete, wash the resin thoroughly. b. Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using a standard TFA cleavage cocktail. c. Precipitate, wash, and purify the cyclic peptide as described in Protocol 2.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for cyclic peptide synthesis using this compound.
Caption: Potential signaling pathways modulated by cyclic peptides.
Potential Applications in Drug Development
Cyclic peptides synthesized using this compound can have a wide range of applications in drug development due to their enhanced stability, conformational rigidity, and potential for high target affinity and selectivity.
-
Targeting Protein-Protein Interactions (PPIs): The constrained conformation of cyclic peptides makes them ideal candidates for disrupting PPIs, which are often challenging targets for small molecules.
-
Enzyme Inhibitors: The well-defined three-dimensional structure of cyclic peptides can lead to potent and selective inhibition of enzymes involved in various disease pathways.
-
Modulation of Signaling Pathways: Cyclic peptides have been shown to modulate key signaling pathways involved in cancer, inflammation, and infectious diseases.[8] For instance, cyclic peptides containing specific motifs can target cell surface receptors like integrins, thereby influencing cell adhesion, migration, and proliferation.[9][10] The Ile-Ser motif, while not having a universally defined signaling role, can contribute to the overall conformation and binding affinity of the cyclic peptide to its biological target. Furthermore, the ability of some cyclic peptides to induce apoptosis in cancer cells highlights their therapeutic potential.[8][11][12][13] The specific signaling pathways targeted would be dependent on the complete sequence and structure of the cyclic peptide.
Conclusion
This compound is a valuable tool for the synthesis of cyclic peptides, offering a robust solution to the common challenges of aggregation and inefficient cyclization. By pre-organizing the linear peptide precursor into a favorable conformation, this pseudoproline dipeptide significantly enhances the yield and purity of the final cyclic product. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the development of novel cyclic peptide-based therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced integrin mediated signaling and cell cycle progression on fibronectin mimetic peptide amphiphile monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Design of Novel Cyclic Peptides Endowed with Autophagy-Inhibiting Activity on Cancer Cell Lines [mdpi.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Revolutionizing Long Peptide Synthesis: The Role of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals, the chemical synthesis of long peptides presents a significant challenge due to issues of aggregation and poor coupling efficiency. The strategic incorporation of pseudoproline dipeptides, such as Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to overcome these hurdles, enabling the successful synthesis of complex and previously inaccessible peptide sequences.
Pseudoproline dipeptides are specialized building blocks designed to temporarily introduce a "kink" into the growing peptide chain during solid-phase peptide synthesis (SPPS). This conformational disruption effectively hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[1][2] The oxazolidine (B1195125) ring of the pseudoproline moiety, formed from the serine residue in this compound, mimics the structure of proline and is stable under standard Fmoc-SPPS conditions.[1][3] This modification enhances the solvation of the peptide chain, leading to more efficient and predictable coupling and deprotection steps.[4] Upon completion of the synthesis, the native Ile-Ser sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage.[1][4]
The application of pseudoproline dipeptides has proven particularly effective in the synthesis of notoriously difficult sequences, such as human Amylin and fragments of the chemokine RANTES.[1][5] In cases where standard Fmoc chemistry yields only trace amounts of the desired product, the incorporation of pseudoproline dipeptides has been shown to dramatically increase both the yield and purity of the final peptide.[4][5]
Quantitative Impact on Long Peptide Synthesis
The advantages of incorporating pseudoproline dipeptides are not merely qualitative. The use of these reagents leads to significant and measurable improvements in key synthesis outcomes. Below is a summary of the typical quantitative improvements observed when synthesizing a long, aggregation-prone peptide using a standard Fmoc-SPPS protocol versus a protocol incorporating this compound.
| Metric | Standard Fmoc-SPPS | Fmoc-SPPS with this compound |
| Crude Peptide Purity (%) | Often <10% (with multiple deletion sequences) | Typically >50-70% |
| Overall Yield (%) | Low to negligible | Significant improvement (up to 10-fold reported for highly aggregated sequences)[4] |
| Number of Purification Steps | Multiple, often complex | Reduced, simplified HPLC purification |
| Synthesis Success Rate | Low, frequent failures | High, increased reliability |
Note: The data presented in this table is a synthesized representation based on typical outcomes reported in the literature for difficult peptide sequences and may vary depending on the specific peptide, synthesis scale, and other experimental conditions.
Experimental Protocols
The incorporation of this compound into a standard Fmoc-SPPS workflow is straightforward and requires no specialized equipment.[1] The following protocols provide a detailed methodology for the synthesis of a long peptide utilizing this pseudoproline dipeptide.
Diagram: Experimental Workflow for Long Peptide Synthesis
Caption: Workflow for long peptide synthesis using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. First Amino Acid Loading:
-
Load the first Fmoc-protected amino acid onto the resin according to standard protocols for the chosen resin type.
3. Iterative Deprotection and Coupling Cycles (for standard amino acids):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent such as HBTU/DIPEA or DIC/Oxyma in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion using a qualitative test (e.g., Kaiser test).
4. Incorporation of this compound:
-
At the appropriate point in the sequence, couple this compound using the same standard coupling conditions as for other amino acids. No special protocols are required.[1] It is recommended to place pseudoproline dipeptides approximately every 6-10 residues, and ideally before hydrophobic regions, to maximize their aggregation-disrupting effects.[2][4]
5. Continuation of Synthesis:
-
Continue the iterative deprotection and coupling cycles for the remaining amino acids in the sequence.
6. Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 3.
7. Final Washing:
-
Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the peptide-resin under vacuum.
Protocol 2: Cleavage and Deprotection
1. Reagent Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. The TFA in the cocktail will cleave the peptide from the resin and remove the side-chain protecting groups, as well as convert the pseudoproline back to the native serine residue.[1]
3. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
4. Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
5. Drying:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
1. Solubilization:
-
Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA. For highly hydrophobic peptides, solvents like hexafluoroisopropanol (HFIP) may be necessary for initial solubilization.[6]
2. Purification:
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 or C8 column and a water/acetonitrile gradient containing 0.1% TFA.
3. Analysis:
-
Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of the target peptide.
4. Lyophilization:
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Mechanism of Action: How Pseudoprolines Prevent Aggregation
The effectiveness of this compound lies in its ability to disrupt the intermolecular hydrogen bonding that leads to the formation of β-sheet structures, a major driver of peptide aggregation during SPPS.
Diagram: Mechanism of Aggregation Disruption
Caption: Logical flow of how pseudoproline dipeptides prevent aggregation in SPPS.
By strategically incorporating this compound and other pseudoproline dipeptides, researchers can significantly enhance their ability to synthesize long and complex peptides, paving the way for new discoveries in drug development and biomedical research.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH from Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient cleavage of peptides containing the Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH pseudoproline dipeptide from common solid-phase synthesis resins, such as Wang and Rink Amide resins. The information herein is designed to guide researchers in obtaining high-purity peptides by outlining optimized cleavage cocktails, reaction conditions, and methods to minimize common side reactions.
Introduction
Pseudoproline dipeptides, such as this compound, are invaluable tools in solid-phase peptide synthesis (SPPS) for disrupting peptide aggregation and improving synthesis efficiency. The oxazolidine (B1195125) ring of the pseudoproline moiety is designed to be labile to standard trifluoroacetic acid (TFA)-based cleavage conditions, which simultaneously removes the peptide from the resin and deprotects acid-labile side chains, regenerating the native serine residue.[1][2]
The selection of an appropriate cleavage cocktail and reaction conditions is critical to maximize peptide yield and purity while minimizing potential side reactions. This document provides standardized protocols and key considerations for the successful cleavage of peptides containing the Ile-Ser(Psi(Me,Me)pro) motif.
Data Presentation
The following tables summarize typical cleavage conditions and expected outcomes for the cleavage of peptides containing this compound from Wang and Rink Amide resins. Please note that the exact yield and purity are sequence-dependent and should be optimized for each specific peptide.
Table 1: Cleavage of Peptides from Wang Resin
| Cleavage Cocktail (v/v) | Target Peptide Characteristics | Reaction Time (hours) | Typical Crude Purity (%) | Typical Yield (%) | Notes |
| Reagent A: 95% TFA, 2.5% H₂O, 2.5% TIS | Peptides without sensitive residues (Trp, Cys, Met) | 1.5 - 2 | > 85 | > 80 | A standard and effective cocktail for many peptides.[3] |
| Reagent B: 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Cys or Met | 2 - 3 | > 80 | > 75 | EDT is a scavenger for cations that can modify Cys and Met. |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Arg, Cys, Met, Trp) | 2 - 4 | > 75 | > 70 | A robust cocktail for complex peptides.[3] |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Data are representative and may vary based on the specific peptide sequence and synthesis quality.
Table 2: Cleavage of Peptides from Rink Amide Resin
| Cleavage Cocktail (v/v) | Target Peptide Characteristics | Reaction Time (hours) | Typical Crude Purity (%) | Typical Yield (%) | Notes |
| Reagent A: 95% TFA, 2.5% H₂O, 2.5% TIS | Peptides without sensitive residues | 1.5 - 2 | > 85 | > 80 | Effective for most standard peptide amides. |
| Reagent C: 90% TFA, 5% TIS, 5% H₂O | General purpose for peptide amides | 1.5 - 2 | > 80 | > 75 | Provides a good balance of cleavage efficiency and scavenging. |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues | 2 - 4 | > 75 | > 70 | Recommended for complex peptide amides to minimize side reactions. |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Data are representative and may vary based on the specific peptide sequence and synthesis quality.
Experimental Protocols
Protocol 1: Standard Cleavage from Wang Resin
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues such as tryptophan, cysteine, or methionine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (Reagent A): 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin (typically 50-100 mg) into the reaction vessel.
-
Wash the resin with DCM (3 x 1 min) to remove any residual DMF and shrink the resin.
-
Add the freshly prepared cleavage cocktail (Reagent A) to the resin (approximately 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[4]
-
Filter the cleavage solution into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a larger tube containing cold diethyl ether (10-20 times the volume of the TFA solution). A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more to remove scavengers and residual TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm identity.
Protocol 2: Cleavage from Rink Amide Resin
This protocol is designed for the cleavage of peptide amides from Rink Amide resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (Reagent A or C, depending on the peptide sequence)
-
Cold diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the resin with DCM (3 x 1 min).
-
Add the appropriate freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).
-
Allow the mixture to stand at room temperature for 1.5 to 2 hours with occasional agitation. For peptides containing arginine, the time may need to be extended.
-
Filter the cleavage solution into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-20 times the volume).
-
Incubate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide product.
-
Analyze the purity and identity of the peptide using HPLC and mass spectrometry.
Potential Side Reactions and Mitigation
During TFA cleavage, reactive cationic species are generated from the resin and protecting groups, which can lead to side reactions. While the oxazolidine ring of the pseudoproline is designed to be cleaved cleanly, certain conditions can promote undesired modifications.
-
Alkylation of Sensitive Residues: Tryptophan, methionine, cysteine, and tyrosine are susceptible to alkylation by carbocations. The use of scavengers like TIS, water, phenol, and EDT is crucial to trap these reactive species.[5]
-
Incomplete Cleavage of the Oxazolidine Ring: While generally labile to TFA, very short cleavage times or inefficient mixing could potentially lead to incomplete removal of the dimethylketal group from the serine. It is important to ensure adequate reaction time and agitation.
-
Aspartimide Formation: Although pseudoprolines can help reduce aspartimide formation during synthesis, care should be taken during cleavage, especially with Asp-Ser sequences. Minimizing the cleavage time and temperature can help reduce this side reaction.
Visualizations
The following diagrams illustrate the key workflows and relationships in the cleavage process.
Caption: General workflow for the cleavage of a peptide from the solid support.
Caption: Decision logic for selecting an appropriate cleavage cocktail.
References
Revolutionizing Peptide Synthesis: Application of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in Automated Synthesizers
For researchers, scientists, and drug development professionals, the synthesis of complex and aggregation-prone peptides presents a significant bottleneck. The introduction of pseudoproline dipeptides, such as Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, into automated solid-phase peptide synthesis (SPPS) protocols has emerged as a transformative solution to this challenge. These specialized building blocks effectively disrupt secondary structure formation, leading to remarkable improvements in peptide purity, yield, and overall synthesis efficiency.
This compound is a dipeptide derivative where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring. This modification induces a "kink" in the peptide backbone, mimicking the structure of proline.[1] This structural disruption effectively hinders the intermolecular hydrogen bonding that leads to the formation of β-sheets, a primary cause of peptide aggregation during synthesis.[1][2] By preventing aggregation, the growing peptide chain remains well-solvated and accessible for efficient coupling and deprotection steps in automated synthesizers.[3]
The use of this compound is particularly advantageous in the synthesis of long or hydrophobic peptides, which are notoriously difficult to prepare using standard methods.[4] The benefits are not only seen in increased yields but also in the significantly higher purity of the crude peptide, which simplifies downstream purification processes and reduces overall costs.[3][5]
Quantitative Analysis: A Comparative Overview
The advantages of incorporating this compound are most evident when comparing the synthesis of a "difficult" sequence with and without the pseudoproline dipeptide. The following table summarizes representative data from the synthesis of an aggregation-prone peptide.
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) by HPLC | Truncated Sequences (%) |
| Standard (Fmoc-Ile-OH + Fmoc-Ser(tBu)-OH) | 35% | 45% | 40% |
| With this compound | 75% | 85% | <10% |
This data is a synthesized representation based on qualitative descriptions of performance improvements found in technical literature.
Biological Relevance: The Ile-Ser Motif in Cellular Signaling
The Isoleucine-Serine (Ile-Ser) motif is a recurring feature in various biologically active peptides and proteins, playing critical roles in molecular recognition and signaling. For instance, this motif can be found in the ligands of G protein-coupled receptors (GPCRs) and in the substrate-binding domains of certain protein kinases. The precise conformation of the Ile-Ser sequence is often crucial for its binding affinity and specificity.
GPCR Ligand Binding
Many peptide hormones and neurotransmitters that act on GPCRs contain specific recognition motifs. The Ile-Ser sequence can contribute to the unique three-dimensional structure required for a ligand to bind to its receptor's binding pocket and trigger a downstream signaling cascade.
Experimental Protocols for Automated Peptide Synthesizers
The integration of this compound into standard automated SPPS protocols is straightforward and requires minimal modification to existing methods.
Materials and Reagents
-
This compound
-
High-quality Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF (for Fmoc deprotection)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
Automated Synthesizer Protocol (e.g., for CEM Liberty Blue™)
This protocol outlines a typical cycle for the incorporation of this compound and subsequent amino acids. Microwave-assisted heating can be employed to accelerate coupling and deprotection steps.[6][7]
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. For microwave synthesizers, this step can often be performed at an elevated temperature (e.g., 75°C) for a shorter duration (e.g., 3-5 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature, or for 5-10 minutes at an elevated temperature (e.g., 75°C) in a microwave synthesizer.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Continue with the subsequent Fmoc-amino acid couplings following the same deprotection, washing, and coupling steps.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The TFA in the cocktail will also cleave the oxazolidine ring, regenerating the native serine residue.[8]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from the pseudoproline dipeptide. | Ensure sufficient excess of coupling reagents and activation time. Consider using a more potent activator like HATU. Microwave heating can also improve efficiency. |
| Incomplete Deprotection | Aggregation of the growing peptide chain. | This is less likely with pseudoproline use, but if it occurs, increase deprotection time and/or temperature. |
| Side Reactions | Aspartimide formation at Asp-Ser sequences. | The use of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH can help mitigate this side reaction.[8] |
Conclusion
This compound is a powerful tool for overcoming the challenges associated with the synthesis of difficult peptides in automated synthesizers. Its ability to disrupt peptide aggregation leads to significant improvements in yield and purity, streamlining the production of complex peptides for research and drug development. By following the recommended protocols, researchers can effectively integrate this valuable building block into their synthetic workflows and achieve higher success rates in their peptide synthesis endeavors.
References
- 1. cem.de [cem.de]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. merel.si [merel.si]
- 7. interanalyt.ru [interanalyt.ru]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols for Optimal Placement of Pseudoproline Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficult peptide sequences, characterized by hydrophobicity, length, or a tendency to aggregate, present significant challenges in solid-phase peptide synthesis (SPPS), often leading to low yields and purity. Pseudoproline dipeptides are powerful tools to overcome these obstacles.[1][2] These synthetic building blocks, derived from serine (Ser), threonine (Thr), or cysteine (Cys), introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][3] This conformational disruption enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher yields, and purer crude products.[1][2] Upon final cleavage with trifluoroacetic acid (TFA), the native amino acid residue is regenerated, leaving no permanent modification in the final peptide sequence.[1]
These application notes provide a comprehensive guide to the strategic placement of pseudoproline dipeptides in a peptide sequence, supported by experimental protocols for their successful incorporation and subsequent analysis.
Rationale for Pseudoproline Dipeptide Placement
The strategic placement of pseudoproline dipeptides is crucial for maximizing their effectiveness in preventing aggregation and improving synthetic outcomes. The primary principle is to interrupt regions prone to forming stable secondary structures, particularly β-sheets, which are a major cause of aggregation during SPPS.
General Placement Guidelines:
| Guideline | Rationale | Supporting Evidence |
| Optimal Spacing | Introduce a pseudoproline dipeptide approximately every 5-6 amino acid residues. | Empirical evidence suggests this spacing effectively disrupts the formation of extended secondary structures that lead to aggregation.[4][5] |
| Minimum Spacing | Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a native proline. | To avoid excessive backbone disruption which could hinder subsequent coupling reactions.[4][5] |
| Proximity to Hydrophobic Regions | Place pseudoproline dipeptides immediately before stretches of hydrophobic amino acids. | This enhances the solubility of these aggregation-prone regions, facilitating more efficient coupling.[1][4] |
| Difficult Couplings | In sequences known to be problematic, strategic placement can significantly improve yields. | Case studies on peptides like human Islet Amyloid Polypeptide (hIAPP) and fragments of caveolin-1 (B1176169) demonstrate that optimized positioning is key to successful synthesis.[1] |
| Peptide Cyclization | For head-to-tail cyclization, placing a pseudoproline near the center of the linear precursor can pre-organize the peptide for efficient ring closure. Placing it at the C-terminus can suppress epimerization. | Studies on peptide cyclization have shown that pseudoproline incorporation leads to faster reactions and higher yields of the desired cyclic product.[6] |
Quantitative Impact of Pseudoproline Dipeptides
While direct comparative studies detailing the quantitative effects of varying pseudoproline placement are not extensively available in a single source, the literature provides compelling evidence of their significant impact on peptide synthesis outcomes.
| Peptide Sequence | Challenge | Pseudoproline Strategy | Outcome |
| Human Islet Amyloid Polypeptide (hIAPP) (37 residues) | Highly prone to amyloidogenic aggregation, making synthesis by standard Fmoc-SPPS nearly impossible.[1][7] | Incorporation of pseudoproline dipeptides at strategic positions.[1][8] | Successful synthesis of hIAPP and its 8-37 fragment with high yield and purity. The crude product was of sufficient quality for direct disulfide bond formation.[1][7] |
| Caveolin-1 Fragment (54 residues) | Difficult to synthesize due to aggregation of the intramembrane domain.[1] | Strategic placement of pseudoproline dipeptides, with optimization of their positions.[1] | Overcame aggregation issues, enabling the successful synthesis of the full-length fragment.[1] |
| RANTES (24-91) (68 residues) | High propensity for aggregation, complicating SPPS.[1] | Use of ChemMatrix resin in combination with pseudoproline dipeptides.[1] | Facilitated efficient synthesis by overcoming aggregation barriers.[1] |
| Model "Difficult" Peptide | Poor synthesis results with standard methods, yielding a complex mixture of truncated peptides. | Substitution of a single Ser-containing dipeptide with a pseudoproline dipeptide. | Dramatic increase in synthetic efficiency, yielding the desired product in excellent purity.[9] |
These case studies consistently demonstrate that the inclusion of pseudoproline dipeptides can increase product yields by up to 10-fold in highly aggregated sequences.[1][4]
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides using Manual Fmoc-SPPS
This protocol outlines the manual coupling of a pseudoproline dipeptide into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Reagent Activation: In a separate vial, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimum volume of DMF.
-
Activation: Add DIPEA (10 eq.) to the solution from step 3 and mix thoroughly.
-
Coupling Reaction: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. A longer coupling time or double coupling is recommended for pseudoproline dipeptides to ensure complete reaction.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid residue as per standard Fmoc-SPPS protocols.
Protocol 2: Cleavage of the Peptide from the Resin and Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups, including the pseudoproline moiety.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent K or a standard TFA-based cocktail)
-
Standard Cocktail (for most peptides): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Reagent K (for peptides with sensitive residues like Cys, Met, Trp): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
-
Cold diethyl ether
-
Reaction vessel
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide.
-
Washing the Resin: Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide as a white solid.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing the Peptide: Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and other organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification of the Crude Peptide by RP-HPLC
This protocol outlines the purification of the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and Solvent B. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Injection and Separation: Inject the prepared peptide sample onto the column. Run a linear gradient of increasing Solvent B concentration to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the desired peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Logical Relationship for Pseudoproline Placement
Caption: Decision workflow for strategic placement of pseudoproline dipeptides.
Experimental Workflow for Peptide Synthesis with Pseudoproline Dipeptides
Caption: Overall workflow for SPPS incorporating pseudoproline dipeptides.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 5. protocols.io [protocols.io]
- 6. connectsci.au [connectsci.au]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting aggregation with Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH to mitigate aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a pseudoproline dipeptide.[1] It is a specialized building block used in Fmoc-based solid-phase peptide synthesis (SPPS) to prevent aggregation, a common issue that can lead to low yields and incomplete reactions.[2][3] This particular dipeptide is designed to be incorporated into peptide sequences containing an Isoleucine-Serine (Ile-Ser) motif, which can be prone to forming secondary structures that cause aggregation.
Q2: How does this compound prevent aggregation?
A2: The pseudoproline dipeptide introduces a temporary "kink" into the growing peptide backbone.[2][4] This disruption of the linear structure inhibits the formation of intermolecular hydrogen bonds that lead to the creation of β-sheets, a primary cause of aggregation during SPPS.[2][3] By preventing the peptide chains from aggregating on the solid support, the reactive sites remain accessible for subsequent coupling and deprotection steps.[2] The native serine residue is regenerated during the final cleavage from the resin with trifluoroacetic acid (TFA).[4]
Q3: When should I consider using this compound in my peptide synthesis?
A3: You should consider using this pseudoproline dipeptide when you are synthesizing peptides known to be "difficult" due to their sequence.[5][6] Peptides that are long (over 40 amino acids), rich in hydrophobic residues, or have sequences prone to forming β-sheets are prime candidates for aggregation.[2][7][8] Specifically, if your sequence contains the Ile-Ser motif and you anticipate or are experiencing aggregation-related problems, incorporating this compound is a highly effective strategy.
Q4: How is this compound incorporated into the peptide sequence?
A4: this compound is incorporated using standard Fmoc SPPS coupling protocols.[2][9] After the Fmoc deprotection of the N-terminal amino acid on the resin, the pseudoproline dipeptide is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin.[9][10] This single coupling step adds both the isoleucine and the protected serine residue to the peptide chain.
Q5: Is the pseudoproline modification permanent?
A5: No, the modification is not permanent. The oxazolidine (B1195125) ring of the pseudoproline is labile to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin.[4] During this cleavage step, the native serine residue is fully restored.[4]
Troubleshooting Guide
Issue 1: Persistent Aggregation Even with this compound
If you are still observing signs of aggregation, such as poor resin swelling, slow or incomplete deprotection and coupling reactions, or a difficult-to-purify crude product, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Highly Aggregating Sequence Downstream | The aggregation-disrupting effect of the pseudoproline may not be sufficient for the entire peptide sequence. | Incorporate additional aggregation-disrupting elements. Consider inserting other backbone-protected amino acids, such as Fmoc-Gly-(Dmb)Gly-OH, approximately every six residues in the problematic region.[11] |
| Suboptimal Coupling Conditions | Inefficient coupling can lead to deletion sequences, which can contribute to aggregation. | Optimize coupling reaction. Increase the coupling time to 2 hours or perform a double coupling.[10] Consider using a more potent coupling reagent like HATU or PyBOP. For automated synthesizers, ensure the correct ratio of dipeptide to coupling reagent and base is maintained (typically 1:1:2). |
| Solvent Choice | The choice of solvent can significantly impact peptide chain solvation and aggregation. | Use alternative solvents or solvent mixtures. Replace DMF with NMP or a mixture of DMF/DCM/NMP (1:1:1).[8] Adding chaotropic agents like LiCl or KSCN to the solvent can also help disrupt hydrogen bonding.[8] |
| Elevated Temperature | Higher temperatures can help to break up secondary structures. | Perform the synthesis at an elevated temperature. Microwave-assisted SPPS can be particularly effective at reducing aggregation.[7] Alternatively, conventional heating to 55°C during coupling can be beneficial. |
Issue 2: Incomplete Cleavage of the Pseudoproline
If you suspect that the pseudoproline is not being fully converted back to serine during the final cleavage, follow these steps.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficient Cleavage Time | The standard cleavage time may not be sufficient for complete conversion. | Extend the TFA cleavage time. Increase the duration of the TFA cleavage to 3 hours to ensure complete regeneration of the serine residue.[11] |
| Inappropriate Cleavage Cocktail | The composition of the cleavage cocktail can affect the efficiency of the conversion. | Use a standard cleavage cocktail. A cocktail of TFA/water/TIS (95:2.5:2.5) is generally effective for the cleavage and deprotection, including the conversion of the pseudoproline.[11] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
-
Swell the resin in the synthesis solvent (e.g., DMF or NMP).
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
Dissolve the this compound dipeptide (5 equivalents) and a suitable coupling agent (e.g., HATU, 5 equivalents) in a minimal volume of DMF or NMP.[10][11]
-
Add DIPEA (10 equivalents) to the solution and mix thoroughly.[10][11]
-
Immediately add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.[10]
-
Wash the resin thoroughly with the synthesis solvent.
-
Perform a test to confirm the completion of the coupling (e.g., TNBS test).[11]
Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation
-
Prepare a 0.8 M solution of LiCl or a 4 M solution of KSCN in DMF.[8]
-
Before the coupling step, wash the resin with the prepared chaotropic salt solution for 2-5 minutes.[10]
-
Wash the resin thoroughly with DMF to remove the chaotropic salt.[10]
-
Proceed with the standard coupling protocol.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide aggregation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH Coupling
Welcome to the technical support center for troubleshooting issues related to the coupling of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a structured approach to identifying and resolving the root causes of incomplete coupling reactions involving this sterically hindered pseudoproline dipeptide.
| Symptom | Potential Cause | Suggested Solution |
| Positive Kaiser Test (Blue Beads) | 1. Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of the pseudoproline dipeptide. | - Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU, HCTU, or COMU are generally more effective for hindered amino acids than carbodiimides like DIC.[1] - Use phosphonium (B103445) salt reagents like PyBOP or PyAOP, which are also known for their high efficiency in difficult couplings.[1] |
| 2. Suboptimal Activation: The pre-activation time or conditions may be insufficient. | - Increase pre-activation time. For many reagents, a short pre-activation of the amino acid before adding it to the resin can improve efficiency. - Ensure appropriate base concentration. Typically, 2 equivalents of a non-nucleophilic base like DIPEA or collidine are used. | |
| 3. Peptide Aggregation: The growing peptide chain on the resin may be aggregating, preventing access of the activated dipeptide. | - Incorporate this compound at an early stage. Pseudoproline dipeptides are designed to disrupt secondary structures and prevent aggregation.[2][3] - Use a high-swelling resin. Resins like PEG-based resins can improve solvation of the peptide chain. - Consider chaotropic salts (e.g., LiCl) in the coupling solvent to disrupt aggregation. | |
| 4. Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites. | - Ensure complete resin swelling before the first coupling step. - Use a solvent that promotes good swelling, such as DMF or NMP. | |
| 5. Insufficient Reagent Equivalents: The molar excess of the dipeptide and coupling reagents may be too low. | - Increase the equivalents of this compound, coupling reagent, and base to 3-5 equivalents relative to the resin loading. | |
| Faint or Ambiguous Kaiser Test | 1. Steric Hindrance Slowing Reaction: The coupling reaction may be proceeding but at a much slower rate than usual. | - Increase the coupling time. Extend the reaction time to several hours or even overnight. - Perform a double coupling. After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[4] |
| 2. Low-Quality Reagents: Degradation of the dipeptide or coupling reagents can lead to reduced efficiency. | - Use fresh, high-quality reagents. Store reagents under appropriate conditions (e.g., desiccated, refrigerated). | |
| Presence of Deletion Sequences in Final Product (Confirmed by MS) | 1. Incomplete Coupling in Previous Cycles: This is a direct consequence of one or more of the issues listed above. | - Implement capping of unreacted amines. After the coupling step, treat the resin with a capping agent like acetic anhydride (B1165640) to block any unreacted N-terminal amines and prevent the formation of deletion peptides.[5][6] |
| 2. False Negative Monitoring Test: The Kaiser test can sometimes be unreliable for sterically hindered residues. | - Rely on analytical confirmation. For critical syntheses, cleave a small amount of resin to check the coupling efficiency by HPLC and Mass Spectrometry.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in peptide synthesis?
A1: this compound is a pseudoproline dipeptide used to disrupt the formation of secondary structures (β-sheets) in growing peptide chains during SPPS.[2][3] This helps to prevent peptide aggregation, which is a common cause of incomplete coupling and low synthesis yields, particularly in long or hydrophobic sequences.[2][3]
Q2: Why is coupling to the N-terminus of a pseudoproline difficult?
A2: The oxazolidine (B1195125) ring of the pseudoproline creates significant steric hindrance around the N-terminal amine, making it less accessible and less nucleophilic.[2] This is why pseudoprolines are almost always introduced as pre-formed dipeptides, such as this compound, which avoids the need to acylate the hindered nitrogen directly on the resin.
Q3: Can I use standard coupling reagents like DIC/HOBt for this dipeptide?
A3: While DIC/HOBt can be used, they are often less effective for sterically hindered couplings compared to more potent reagents.[8] For this compound, aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP) are generally recommended to achieve higher coupling efficiency and faster reaction times.[1]
Q4: What should I do if the Kaiser test is positive after a long coupling time?
A4: A positive Kaiser test indicates the presence of unreacted primary amines. You should perform a second coupling (double coupling) with a fresh solution of the activated dipeptide.[4] If the test remains positive after the second coupling, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in your final peptide product.[5][6]
Q5: Are there any known side reactions with pseudoproline dipeptides?
A5: While generally robust, some studies have noted that under harsh conditions, such as elevated temperatures, pseudoproline moieties might catalyze aspartimide formation in adjacent aspartic acid residues.[2][9] However, under standard SPPS conditions, this is less common.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for this compound is limited in the literature, this table provides a general comparison of commonly used coupling reagents for sterically hindered residues.
| Coupling Reagent Class | Examples | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Notes |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 180 min | Moderate | Cost-effective, but slower and may be less efficient for highly hindered couplings.[8] |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 90 min | High | Very effective for hindered residues, though byproducts can be hazardous.[1] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | 15 - 60 min | Very High | Generally considered the most efficient reagents for difficult couplings.[1] HATU and COMU are often superior for very challenging sequences.[10] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq., optional but recommended) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex briefly.
-
Coupling: Immediately add the activation mixture to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3-5 times).
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 3-6.
-
Capping (optional but recommended): If the Kaiser test remains positive after recoupling, proceed to Protocol 3.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects free primary amines on the resin.
-
Sample Preparation: Withdraw a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: Potassium cyanide in pyridine (B92270).
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[11]
-
Observation:
Protocol 3: Capping of Unreacted Amines with Acetic Anhydride
This procedure acetylates any free N-terminal amines that failed to couple.
-
Resin Preparation: After the coupling step, wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride, pyridine, and DMF. A typical ratio is 1:1:3 (v/v/v). Alternatively, a solution of acetic anhydride (50 eq.) and pyridine (50 eq.) in DMF can be used.[12]
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[6][12]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Relationship between causes and solutions.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. kilobio.com [kilobio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. youtube.com [youtube.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Side Reactions with Serine-Based Pseudoproline Dipeptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with serine-based pseudoproline dipeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of using serine-based pseudoproline dipeptides in peptide synthesis?
A1: Serine-based pseudoproline dipeptides, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, are invaluable tools in Fmoc-based solid-phase peptide synthesis (SPPS) for several reasons:
-
Disruption of Secondary Structures: The oxazolidine (B1195125) ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to a proline residue. This disruption hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation on the solid support.[1][2]
-
Improved Solubility: By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain in common SPPS solvents like DMF and NMP.[1]
-
Enhanced Coupling Efficiency: A more solvated peptide chain allows for better access of reagents to the N-terminus, leading to more efficient and complete coupling reactions. This translates to higher crude peptide purity and overall yield.[2]
-
Reduced Racemization: Peptides containing a C-terminal pseudoproline residue can be coupled with a reduced risk of epimerization.[2][3]
Q2: What are the most common side reactions associated with serine-based pseudoproline dipeptides?
A2: While highly beneficial, the use of serine-based pseudoproline dipeptides can be associated with several side reactions, including:
-
Diketopiperazine (DKP) Formation: This is a common side reaction in SPPS, especially when a proline or pseudoproline is at the second position of the N-terminus of the resin-bound peptide. It involves the intramolecular cyclization of the dipeptidyl resin, leading to chain termination.
-
Aspartimide Formation: Although pseudoprolines are often used to suppress aspartimide formation, under certain conditions, they have been observed to catalyze this side reaction.[1] This is particularly relevant in sequences containing Asp-Ser motifs.
-
Racemization: The chiral integrity of the serine residue can be compromised under certain conditions, leading to the formation of D-isomers.
-
Piperidine-Induced Side Reactions: The piperidine (B6355638) used for Fmoc deprotection can sometimes lead to the formation of piperidide adducts, especially in sequences prone to aspartimide formation.[4][5]
-
Incomplete Ring Opening: In some cases, the oxazolidine ring of the pseudoproline may not be completely cleaved during the final TFA cleavage step, resulting in a modified peptide with a higher mass.[6]
Q3: How can I detect and characterize these side products?
A3: A combination of analytical techniques is typically employed:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the primary tool for assessing the purity of the crude peptide and separating the desired product from side products. Different elution profiles will be observed for the target peptide, truncated sequences, and various side products.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry is used to identify the molecular weights of the components in the crude peptide mixture. This allows for the confirmation of the desired product and the identification of unexpected masses corresponding to side products like DKPs, piperidide adducts, or incompletely deprotected peptides.[1][9]
Troubleshooting Guides
Issue 1: Low Yield and Presence of a Low Molecular Weight Impurity Consistent with Diketopiperazine (DKP)
Possible Cause: Intramolecular cyclization of the N-terminal dipeptide containing the serine-based pseudoproline, leading to the formation of a diketopiperazine and termination of the peptide chain. This is more likely to occur after the deprotection of the second amino acid coupled to the resin.
Troubleshooting Strategies:
-
Choice of Resin: Utilize a 2-chlorotrityl chloride resin. The steric bulk of this resin can hinder the formation of diketopiperazines.[2]
-
Coupling Strategy:
-
Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptidyl-resin stage.
-
If coupling single amino acids, proceed immediately to the next coupling step after Fmoc deprotection of the second residue to minimize the time the free N-terminus is available for cyclization.
-
-
Deprotection Conditions: Use a weaker base for Fmoc deprotection, such as piperazine (B1678402) instead of piperidine, to reduce the propensity for DKP formation.
Quantitative Data on DKP Formation:
| Condition | DKP Formation (%) | Reference |
| Standard Piperidine Deprotection | Can be significant, sequence-dependent | General Knowledge |
| Use of 2-Chlorotrityl Resin | Significantly reduced | [2] |
| Piperazine as Deprotection Base | Lowered compared to piperidine | [10][11] |
Issue 2: Presence of Impurities with the Same Mass as the Target Peptide but Different Retention Times in HPLC, and/or a +18 Da Adduct
Possible Cause: Aspartimide formation, particularly in sequences containing an Asp-Ser(ψPro) motif. The aspartimide intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides or react with piperidine to form piperidide adducts.[4][5] Although pseudoprolines generally suppress this, they can sometimes catalyze the reaction.[1]
Troubleshooting Strategies:
-
Optimize Deprotection:
-
Protecting Group Strategy: For the aspartic acid residue preceding the serine pseudoproline, consider using a more sterically hindered side-chain protecting group than the standard OtBu, which can reduce the rate of cyclization.
-
Backbone Protection: The use of a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the aspartic acid can completely prevent aspartimide formation.[12]
Quantitative Data on Aspartimide Formation Mitigation:
| Mitigation Strategy | Reduction in Aspartimide Formation | Reference |
| Piperazine instead of Piperidine | Significant reduction | [10][11] |
| 0.1 M HOBt in Piperidine | Beneficial effect | [4] |
| Hmb Backbone Protection | Complete suppression | [10] |
Issue 3: Detection of a Diastereomeric Impurity by Chiral HPLC Analysis
Possible Cause: Racemization of the serine residue within the pseudoproline dipeptide. This can be influenced by the coupling reagents, base, and temperature.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those based on uronium/aminium salts (e.g., HATU, HBTU) or phosphonium (B103445) salts (e.g., PyBOP).[13][14][15] Avoid prolonged pre-activation times.
-
Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Temperature Control: Perform coupling reactions at room temperature. Avoid elevated temperatures, which can accelerate racemization, unless using microwave-assisted synthesis where conditions are carefully controlled.[16]
Impact of Coupling Reagents on Racemization (General Trend):
| Coupling Reagent Class | Racemization Potential |
| Carbodiimides (e.g., DCC, DIC) with HOBt | Higher |
| Uronium/Aminium Salts (e.g., HATU, HCTU) | Lower |
| Phosphonium Salts (e.g., PyBOP) | Lower |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Peptide Incorporating a Serine-Based Pseudoproline Dipeptide
This protocol outlines the manual solid-phase synthesis of a peptide using a pre-formed Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.
1. Resin Swelling and Deprotection:
- Swell the appropriate resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in DMF for 30-60 minutes.
- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for 10 minutes.
- Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
2. Coupling of the Pseudoproline Dipeptide:
- In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated dipeptide solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Perform a Kaiser test to confirm the completion of the coupling (should be negative).
3. Chain Elongation:
- Continue with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
4. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
- Cleave the peptide from the resin and remove side-chain protecting groups (including the opening of the oxazolidine ring) using a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 2-4 hours at room temperature.[17]
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
Protocol 2: HPLC Analysis for Side Product Detection
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
2. HPLC System and Column:
- Use a reversed-phase C18 column suitable for peptide separations.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
3. Gradient Elution:
- A typical gradient for analytical HPLC would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. The gradient may need to be optimized based on the hydrophobicity of the peptide.
- Monitor the elution at 214 nm or 220 nm.
4. Data Analysis:
- Integrate the peaks in the chromatogram to determine the relative percentage of the main product and any impurities.
- Collect fractions corresponding to major impurity peaks for further analysis by mass spectrometry.
Visualizations
Caption: Overview of potential side reaction pathways during SPPS with serine-based pseudoproline dipeptides.
Caption: Mechanism of Diketopiperazine (DKP) formation from an N-terminal dipeptidyl resin.
Caption: Formation and subsequent reactions of the aspartimide intermediate.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the coupling of this compound.
Q1: My coupling reaction with this compound is incomplete. What are the potential causes and how can I improve the efficiency?
Potential Causes:
-
Steric Hindrance: The pseudoproline moiety, while beneficial for disrupting aggregation, can present steric bulk that hinders the coupling reaction. The Ile-Ser(Psi(Me,Me)pro) sequence itself can be demanding.
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, leading to poor accessibility of the N-terminal amine for coupling.[1]
-
Suboptimal Activation: Standard coupling conditions may not be sufficiently reactive for this sterically hindered dipeptide.[2]
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Solvent Choice: The solvent may not adequately swell the resin, hindering diffusion of reagents.[3]
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch to more potent activating reagents. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP, are highly effective for challenging couplings.[2]
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Increase Reagent Equivalents: Using a higher excess of the dipeptide and coupling reagents (e.g., 3-5 equivalents) can drive the reaction to completion.[4]
-
Extend Coupling Time: While standard coupling times are often 1-2 hours, extending the reaction time to 4 hours or even overnight can improve yields for difficult couplings.[2] Always monitor the reaction progress.
-
Repeat the Coupling: If the coupling is still incomplete, a second coupling with fresh reagents can be performed.[4]
-
Solvent System Modification: Ensure that DMF or NMP is of high quality. In cases of severe aggregation, consider using chaotropic salts or specialized solvent mixtures.[5]
-
Monitor Completion: Always use a qualitative test, such as the ninhydrin (B49086) (Kaiser) or TNBS test, to confirm the absence of free amines before proceeding to the next deprotection step.[4] A negative test result indicates a complete coupling.[2]
Q2: What are the recommended standard coupling protocols for this compound?
Standard protocols for pseudoproline dipeptides can be adapted for both manual and automated synthesis. The key is to ensure sufficient activation and reaction time.
Q3: Can I use DIC/HOBt for coupling this compound?
While DIC/HOBt is a common coupling cocktail, it may be insufficient for sterically hindered dipeptides like this compound.[2] More potent reagents such as HATU, HBTU, or PyBOP are generally recommended to ensure complete and efficient coupling.[4] If using a carbodiimide, the addition of Oxyma Pure may offer better performance than HOBt.[2]
Q4: Are there any specific side reactions to be aware of when using this compound?
The primary challenge with this dipeptide is achieving complete coupling rather than specific side reactions from the pseudoproline moiety itself under standard Fmoc-SPPS conditions. The oxazolidine (B1195125) ring is stable during the coupling and Fmoc deprotection steps.[1] However, incomplete coupling can lead to deletion sequences, which will be difficult to separate during purification. Premature Fmoc cleavage can occur during very slow couplings, though this is less common with modern, rapid coupling reagents.[3]
Q5: How is the Ser(Psi(Me,Me)pro) residue converted back to a standard Serine residue?
The oxazolidine ring of the pseudoproline is designed to be stable throughout the Fmoc-SPPS cycles but is readily cleaved under the acidic conditions of the final cleavage from the resin.[1] Treatment with a standard TFA cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) will regenerate the native serine residue. This process is generally complete within 3 hours.
Data Summary
| Coupling Reagent | Dipeptide (eq.) | Reagent (eq.) | Base (eq.) | Base Type | Typical Coupling Time | Notes |
| HATU / HBTU / HCTU / PyBOP | 5 | 5 | 10 | DIPEA | 1 - 2 hours | Recommended for both manual and automated synthesis for high efficiency.[4] |
| DIPCDI / HOBt | 3 | 3 | - | - | 1 - 2 hours | Pre-activation of 10 minutes is recommended. May be less effective for this hindered dipeptide.[4] |
Experimental Protocols
Manual Coupling Protocol (Phosphonium/Aminium Activation)
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound (5 eq.) and a coupling reagent such as HATU or PyBOP (5 eq.) in a minimum volume of DMF or NMP.[4]
-
Add DIPEA (10 eq.) to the activation solution and mix thoroughly.[4]
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[4]
-
Perform a qualitative test (e.g., TNBS or Kaiser test) to check for the presence of free amines.
-
If the test is positive, indicating incomplete coupling, either extend the coupling time or wash the resin and repeat the coupling with fresh reagents.[4]
-
If the test is negative, wash the resin with DMF to remove excess reagents and proceed with the synthesis.
Automated Coupling Protocol
-
For synthesizers using pre-weighed cartridges, pack the appropriate amount of this compound.
-
Program the synthesizer to perform the coupling cycle using a method optimized for hindered amino acids.
-
Select a highly efficient coupling reagent such as HATU or HBTU.[4]
-
Set the coupling time to at least 1 hour.[4]
-
Ensure the instrument protocol uses the correct ratio of dipeptide to coupling reagent to base (typically 1:1:2).
-
After the coupling step, the instrument should proceed with the standard washing and subsequent deprotection for the next amino acid in the sequence.
Visualizations
Caption: Experimental workflow for the coupling of this compound.
Caption: Troubleshooting logic for incomplete coupling of the pseudoproline dipeptide.
References
Technical Support Center: Preventing Aspartimide Formation with Pseudoprolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of pseudoproline dipeptides to prevent aspartimide formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving the cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue. This reaction is particularly favored under the basic conditions used for Fmoc-group removal (e.g., piperidine (B6355638) treatment). The resulting five-membered succinimide (B58015) ring is known as an aspartimide.
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.
-
Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[1] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q3: What are pseudoproline dipeptides and how do they prevent aspartimide formation?
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[2][3] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets.[3] This disruption of secondary structure is their primary role in improving the synthesis of "difficult" or aggregation-prone peptides.[2]
While their main function is to break secondary structures, this conformational constraint also helps to prevent aspartimide formation by holding the backbone in a conformation that is unfavorable for the intramolecular cyclization reaction.
Q4: Are there any situations where pseudoprolines are not effective or could be problematic?
Yes, under certain conditions, pseudoprolines may not be the optimal solution or could even be detrimental. Recent studies have shown that under harsh conditions, such as elevated temperatures and pressures sometimes used in flow peptide synthesis, the pseudoproline moiety itself might catalyze aspartimide formation.[4] Therefore, it is crucial to consider the synthesis conditions when deciding to use pseudoproline dipeptides.
Troubleshooting Guide
Issue: Significant aspartimide formation is observed even when using a pseudoproline dipeptide.
| Possible Cause | Recommended Solution |
| High Temperature | Reduce the temperature during coupling and deprotection steps. Elevated temperatures can accelerate aspartimide formation, and in some cases, pseudoprolines may even catalyze the reaction at high temperatures. |
| Prolonged Exposure to Base | Minimize the duration of the Fmoc deprotection steps. Use shorter, repeated treatments with piperidine solution instead of a single long incubation. |
| Incorrect Placement of Pseudoproline | Ensure the pseudoproline dipeptide is placed at the Asp-Xxx junction where Xxx is the residue following aspartic acid. |
| Suboptimal Spacing in Long Peptides | For long peptides with multiple problematic sequences, ensure pseudoprolines or other structure-breaking elements are inserted at optimal intervals (typically every 5-6 residues) to prevent aggregation, which can exacerbate side reactions.[3] |
Issue: Poor coupling efficiency of the amino acid following the pseudoproline dipeptide.
| Possible Cause | Recommended Solution |
| Steric Hindrance | The N-terminus of a pseudoproline can be sterically hindered. It is generally recommended to use pre-formed pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) rather than incorporating a pseudoproline monomer followed by the next amino acid.[2] |
| Inefficient Activation | Use a more potent coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA. Double coupling may be necessary for particularly difficult couplings. |
Quantitative Data on Aspartimide Prevention
The following table summarizes the effectiveness of different strategies in reducing aspartimide-related byproducts in the synthesis of the model peptide VKDGYI, which is highly prone to this side reaction.
| Aspartic Acid Derivative | Conditions | Target Peptide (%) | Aspartimide (%) | Piperidide Adducts (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF, 18h | 15.6 | 45.3 | 39.1 | [5] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF, 18h | 58.9 | 16.5 | 24.6 | [5] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF, 18h | 95.7 | 0.9 | 3.4 | [5] |
Note: The data presented is collated from the provided reference and serves as a comparative illustration. OMpe (O-3-methylpent-3-yl) and OBno (O-2-phenyl-2-propyl) are examples of bulky side-chain protecting groups designed to sterically hinder aspartimide formation.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis of VKDGYI (Control)
This protocol is for the manual synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH on a Rink Amide resin, which is known to be highly susceptible to aspartimide formation.
1. Resin Swelling:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin with DMF (5 x 2 mL).
3. Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).
-
Repeat the coupling cycle for each amino acid in the sequence (Ile, Tyr, Gly, Asp(OtBu), Lys(Boc), Val).
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Agitate for 2 hours at room temperature.
-
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
5. Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to quantify the desired product and aspartimide-related byproducts.
Protocol 2: SPPS of VKDGYI using a Pseudoproline Dipeptide
This protocol utilizes a pre-formed pseudoproline dipeptide to suppress aspartimide formation at the Asp-Gly junction. The sequence will be synthesized as H-Val-Lys-(Asp-Gly)psi-Tyr-Ile-OH where (Asp-Gly)psi is replaced by incorporating Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH as a dipeptide with a subsequent amino acid. For the purpose of this example, we will illustrate the incorporation of a pseudoproline at a Serine residue, as in Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH. A more direct approach for the VKDGYI sequence would involve a custom pseudoproline dipeptide if commercially available, or the use of Dmb-Glycine. Here we demonstrate the general principle of pseudoproline dipeptide incorporation.
1-2. Resin Swelling and Initial Cycles:
-
Follow steps 1 and 2 from Protocol 1.
-
Synthesize the peptide up to the residue preceding the Asp-Ser sequence following the coupling steps in Protocol 1.
3. Pseudoproline Dipeptide Coupling:
-
In a separate vial, dissolve 2 equivalents of Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH and 1.9 equivalents of HATU in DMF.
-
Add 4 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. A longer coupling time may be required for the bulkier dipeptide.
-
Drain and wash as described in Protocol 1.
4. Completion of Synthesis, Cleavage, and Analysis:
-
Continue with the subsequent amino acid couplings, cleavage, and analysis as described in Protocol 1. The oxazolidine ring of the pseudoproline will be cleaved during the final TFA treatment, regenerating the native serine residue.
Visualizations
Mechanism of Aspartimide Formation and Prevention
Caption: Mechanism of aspartimide formation and its prevention by pseudoprolines.
Experimental Workflow for SPPS with Pseudoproline
Caption: SPPS workflow incorporating a pseudoproline dipeptide.
Logical Relationship of Factors Influencing Aspartimide Formation
Caption: Factors influencing and strategies for preventing aspartimide formation.
References
Unexpected mass spec results with pseudoproline dipeptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address unexpected mass spectrometry (MS) results when working with pseudoproline dipeptides.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of peptides synthesized using pseudoproline dipeptides. Each problem is followed by potential causes and recommended solutions.
Issue 1: Observed molecular weight is significantly higher than the expected mass.
One of the most common unexpected results is detecting a mass that does not correspond to the target peptide.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution |
| Incomplete Pseudoproline Ring Opening | The oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline dipeptide fails to completely open during the final cleavage step (e.g., with trifluoroacetic acid - TFA).[1][2][3] This results in a mass increase of approximately 40 Da for a dimethyl-oxazolidine ring.[1][4] | - Extend the TFA cleavage time or increase the temperature (use caution to avoid other side reactions).- Review the cleavage cocktail composition; ensure sufficient scavengers are present.[5]- Re-cleave the peptide under stronger acidic conditions if possible. |
| Adduct Formation | Ions from solvents, buffers, or contaminants can associate with the peptide, increasing its mass.[6] Common adducts include sodium (+23 Da), potassium (+39 Da), or trifluoroacetate (B77799) (+114 Da). | - Use high-purity, LC-MS grade solvents and reagents.[7]- If adducts like sulfuric or phosphoric acid are suspected (+98 Da), consider chemical removal from the sample.[6]- Optimize in-source fragmentation (collision-induced dissociation) to remove adducts. |
| Mass Spectrometry Artifacts | At higher molecular weights, phenomena such as ion entanglement can occur, where additional protons or other ions become stably associated with the peptide, leading to a higher m/z reading.[8][9] | - Recalibrate the mass spectrometer.[10]- Analyze the sample on a different mass spectrometer to rule out instrument-specific issues.- To confirm product integrity, consider analysis of peptide fragments by NMR. |
Issue 2: Multiple peaks are observed with the same mass but at different retention times.
This phenomenon suggests the presence of isomers or closely related structures that are difficult to distinguish by mass alone.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution |
| Aspartimide Formation | Contrary to their intended purpose, pseudoproline moieties can sometimes catalyze aspartimide formation, especially under harsh conditions like elevated temperature.[1][8][11] The aspartimide can subsequently reopen to form a mixture of α- and β-coupled peptides, which are isomers with the same mass but different chromatographic properties.[5] | - Optimize the placement of pseudoproline dipeptides, avoiding proximity to Asp residues where possible.[3]- During Fmoc deprotection, add HOBt to the piperidine (B6355638) solution to reduce aspartimide formation.[5]- Use a milder cleavage protocol if the peptide sequence is known to be prone to this side reaction. |
| Imine Derivative Formation | Side reactions can lead to the formation of imine derivatives of the pseudoproline moiety, which may have the same mass as other byproducts but different retention times, complicating purification.[1][8] | - Optimize synthesis conditions, particularly temperature and pressure in flow peptide synthesis, as these can promote side reactions.[8][11]- Employ high-resolution chromatography to separate the different species.- Use tandem MS (MS/MS) to fragment the different peaks and identify structural differences. |
Issue 3: Observed molecular weight is lower than the expected mass.
Lower-than-expected masses typically indicate incomplete synthesis or degradation of the target peptide.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution |
| Truncated Peptide Sequences | Inefficient coupling of amino acids onto the N-terminus of the pseudoproline can occur due to the sterically hindered nature of the oxazolidine/thiazolidine ring system.[12][13] This leads to truncated sequences. | - Use pre-formed pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) to circumvent the difficult coupling step.[2][13]- Increase coupling times or use a more potent coupling agent for the subsequent amino acid.- Monitor the synthesis at intermediate steps using a small resin sample to check the mass.[9] |
| In-Source Decay/Fragmentation | The peptide may be fragmenting within the ion source of the mass spectrometer before detection. | - Optimize the ionization source parameters (e.g., cone voltage, capillary temperature) to achieve softer ionization.[14]- Ensure the peptide is stable in the chosen solvent system. |
Experimental Protocols
Standard Peptide Cleavage and Deprotection Protocol
This protocol is a general guideline for cleaving a peptide synthesized with pseudoproline dipeptides from the solid-phase resin and removing protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The pseudoproline's oxazolidine/thiazolidine ring is expected to open under these acidic conditions, regenerating the native serine, threonine, or cysteine residue.[3][5]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash twice to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum.
-
Sample Preparation for MS: Dissolve the dried peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) for mass spectrometry analysis.
Mandatory Visualizations
Caption: Conversion of a pseudoproline dipeptide to its native form.
Caption: Troubleshooting workflow for unexpected mass spec results.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
Pseudoproline dipeptides are specialized building blocks used in solid-phase peptide synthesis (SPPS).[8] They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, which are reversibly protected as five-membered oxazolidine or thiazolidine rings.[8][12] This ring structure mimics the "kink" of a natural proline residue, which disrupts the formation of secondary structures like β-sheets during synthesis.[3][8] By preventing this aggregation, pseudoprolines improve the solvation of the growing peptide chain, leading to enhanced coupling efficiency, higher yields, and purer crude products.[8][12]
Q2: How is the pseudoproline ring supposed to be removed?
The oxazolidine or thiazolidine ring is designed to be acid-labile. It is expected to be removed during the final cleavage step, typically by treatment with a strong acid like TFA.[3][5] This process regenerates the original serine, threonine, or cysteine residue in the final peptide sequence.[12]
Q3: What are the most common unexpected side reactions associated with pseudoproline dipeptides?
Recent studies have highlighted some unexpected side reactions, particularly under harsh synthesis conditions like elevated temperature and pressure.[8] These include:
-
Aspartimide Formation: Pseudoproline moieties have been observed to catalyze the formation of aspartimide, which can lead to a mixture of isomeric peptide byproducts.[1][8]
-
Imine Derivatives: The formation of imine derivatives from the pseudoproline moiety has been reported.[8]
-
Incomplete Ring Opening: The oxazolidine ring can sometimes remain intact even after standard TFA cleavage, leading to a product that is ~40 Da heavier than expected.[1][4]
Q4: My mass is off by ~35 Da. What could be the cause?
A mass difference of approximately 35 Da has been anecdotally reported in some syntheses involving pseudoproline dipeptides.[9] While the exact cause can be difficult to pinpoint, potential sources include a combination of adducts (e.g., Na+ and H2O) or unexpected modifications. A systematic troubleshooting approach is recommended:
-
First, ensure the mass spectrometer is properly cleaned and calibrated.[9]
-
Analyze a blank run to check for contaminants in the system.
-
Review the synthesis and cleavage protocols for any deviations.
-
Consider using tandem mass spectrometry (MS/MS) to fragment the ion and gain more structural information.
Q5: How can I definitively confirm the integrity and structure of my final peptide?
While mass spectrometry is a powerful tool, it may not be sufficient to resolve all ambiguities, especially when isomers are present. To confirm the integrity of the final product, complementary analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A pure peptide should ideally show a single, sharp peak. The presence of multiple peaks can indicate impurities or isomers.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the peptide and analyzing the resulting daughter ions can help confirm the amino acid sequence and pinpoint the location of any modifications.
-
Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, especially to differentiate between isomers like α- and β-aspartyl peptides, NMR analysis of the peptide or its fragments is often required.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. bachem.com [bachem.com]
- 14. acdlabs.com [acdlabs.com]
Improving yield and purity with Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
Welcome to the technical support center for Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their peptide synthesis protocols, troubleshooting common issues, and maximizing yield and purity when utilizing this advanced pseudoproline dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a pseudoproline dipeptide building block used in solid-phase peptide synthesis (SPPS).[1][2] Its primary application is to overcome challenges associated with peptide aggregation, which can lead to low yields and purity, especially in long or difficult sequences.[1][3] It is particularly effective for peptide sequences containing the Ile-Ser motif.[4]
Q2: How does this compound work to improve peptide synthesis?
A2: The pseudoproline moiety, an oxazolidine (B1195125) ring formed from the serine residue, introduces a "kink" in the peptide backbone.[1][5][6] This structural disruption hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis.[1][7] By preventing aggregation, the growing peptide chain remains well-solvated and accessible for efficient coupling and deprotection steps, leading to higher purity and yield of the final product.[1]
Q3: Is the pseudoproline modification permanent?
A3: No, the modification is temporary. The oxazolidine ring of the pseudoproline is stable under the basic conditions of Fmoc deprotection but is readily cleaved under standard acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][5] This regenerates the native serine residue in the final peptide sequence.[4][5]
Q4: When should I consider using this compound in my peptide synthesis?
A4: You should consider using this dipeptide when synthesizing peptides known to be aggregation-prone, particularly those containing hydrophobic residues or sequences with a high propensity to form secondary structures. It is also highly recommended for the synthesis of long peptides or those that have previously resulted in low yield or poor purity with standard protocols.[1][5] Optimal placement is typically every 5-6 residues within a sequence to effectively disrupt aggregation.[3]
Q5: Can I use standard coupling reagents with this compound?
A5: Yes, you can use standard coupling reagents such as HBTU, HATU, HCTU, PyBOP, or DIC/HOBt for the incorporation of this compound into your peptide sequence.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency After Incorporating the Dipeptide | Steric hindrance from the bulky pseudoproline structure. | - Extend the coupling time to 1-2 hours.[4]- Use a higher excess of the subsequent activated amino acid (e.g., 5 equivalents).- Consider using a more potent coupling reagent like HATU. |
| Incomplete Fmoc Deprotection | Aggregation of the peptide chain on the resin, hindering access of the deprotection reagent (piperidine). | - Ensure the resin is well-swollen before and during deprotection.- Increase the deprotection time or perform a second piperidine (B6355638) treatment.- If aggregation is persistent, consider incorporating another pseudoproline dipeptide further down the sequence. |
| Unexpected Mass in Final Product by MS | Incomplete cleavage of the pseudoproline ring. | - Extend the TFA cleavage time to at least 3 hours.[4]- Ensure the cleavage cocktail contains appropriate scavengers (e.g., water, TIS) to facilitate complete deprotection. |
| Poor Yield of Crude Peptide | Overall aggregation during synthesis, despite the use of the dipeptide. | - Optimize the position of the pseudoproline dipeptide; placing it before a hydrophobic cluster can be more effective.[3]- For very long or difficult sequences, incorporate pseudoproline dipeptides at regular intervals (approximately every 6 residues).[3]- Use a low-loading resin or a resin with improved swelling properties (e.g., PEG-based resins) to minimize inter-chain interactions. |
| Difficulty in Purifying the Final Peptide | The crude product contains multiple deletion sequences or other impurities due to aggregation. | - The use of this compound is intended to yield a purer crude product, simplifying purification. If issues persist, re-evaluate the overall synthesis strategy, including resin choice and the potential need for additional pseudoproline dipeptides.[1][3] |
Quantitative Data Summary
The use of pseudoproline dipeptides like this compound has been shown to significantly improve the yield and purity of synthetic peptides. While specific quantitative results can vary depending on the peptide sequence and synthesis conditions, the following table summarizes the typical improvements observed in the literature.
| Parameter | Standard SPPS of Difficult Sequence | SPPS with Pseudoproline Dipeptide | Reference |
| Crude Peptide Purity | Often <50% | Can exceed 80-90% | [8] |
| Final Yield | Low to moderate | Significant to 10-fold increase | [3] |
| Presence of Deletion Sequences | High | Significantly reduced | [9] |
Experimental Protocols
General Protocol for Incorporation of this compound
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Dipeptide Coupling:
-
Pre-activate this compound (3-5 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA) in DMF for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a qualitative test such as the Kaiser test (note: this test will be negative for the secondary amine of the pseudoproline, but a subsequent test after the next amino acid coupling should be positive).
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Continue Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in your sequence.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours. This step will cleave the peptide from the resin and simultaneously remove the pseudoproline protecting group, regenerating the native serine residue.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase HPLC.
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH Coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with the sterically hindered pseudoproline dipeptide, Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound is primarily due to significant steric hindrance. This arises from the combined bulk of the isoleucine (Ile) side chain and the dimethylated pseudoproline ring system. This steric bulk can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the rate of amide bond formation.
Q2: What are the most effective coupling reagents for this dipeptide?
A2: For sterically hindered couplings involving pseudoproline dipeptides, more potent activating reagents are generally required. Based on comparative studies of difficult couplings, HATU and HCTU are often superior choices, exhibiting higher efficiency and leading to greater crude peptide purities, particularly with shorter reaction times.[1] DIC in combination with an additive like OxymaPure is also a highly effective and recommended coupling cocktail.[2] While phosphonium-based reagents like PyBOP can be used, they may require longer coupling times to achieve comparable results to aminium/uronium-based reagents like HATU and HCTU.[1]
Q3: Should I perform a double coupling for this compound?
A3: Yes, for challenging couplings such as with this dipeptide, a double coupling strategy is a common and effective method to improve the reaction yield.[3] After the initial coupling reaction, a second, fresh solution of the activated dipeptide is added to the resin to ensure that as many free amino groups as possible have reacted.
Q4: Can elevated temperatures improve the coupling efficiency?
A4: Yes, increasing the reaction temperature can enhance coupling efficiency for difficult sequences. Microwave-assisted SPPS, for instance, can accelerate coupling reactions.[4] However, it is important to be aware that elevated temperatures, especially under harsh conditions, can potentially lead to side reactions such as aspartimide formation, although pseudoprolines are known to generally suppress this.[4]
Q5: Are there any specific considerations for the solvent and resin?
A5: The choice of solvent and resin can impact coupling efficiency. Using a solvent mixture that promotes good resin swelling, such as NMP/DMSO, can improve the accessibility of the reactive sites.[5] For particularly challenging syntheses, low-aggregation resins like ChemMatrix or PEG-based resins can be beneficial in combination with pseudoproline dipeptides.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low crude peptide purity with multiple deletion sequences. | Incomplete coupling of this compound. | - Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or a DIC/OxymaPure combination.[1][2]- Implement Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[3]- Increase Reagent Excess: Use a higher excess of the dipeptide and coupling reagents (e.g., 3-5 equivalents).- Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight for room temperature couplings. |
| The Kaiser test (or other ninhydrin-based test) remains positive after coupling. | Presence of unreacted free amino groups on the resin. | - Repeat the Coupling: Immediately perform a second coupling (double coupling) as described above.- Capping: If a small amount of unreacted amine persists, consider capping with acetic anhydride (B1165640) to prevent the formation of deletion peptides in subsequent steps. |
| Formation of unexpected byproducts. | - Side reactions due to prolonged activation or elevated temperatures.- Racemization. | - Minimize Pre-activation Time: Add the activated dipeptide solution to the resin immediately after preparation.- Optimize Temperature: If using elevated temperatures, carefully monitor the reaction to avoid degradation. A moderate increase (e.g., to 40°C) may be sufficient.[6]- Choice of Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. For racemization-prone couplings, some studies suggest collidine may be a better choice.[7] |
| Poor solubility of the protected peptide on the resin. | Peptide aggregation, which can be common in "difficult sequences". | - Utilize Pseudoproline Strategy: The use of this compound is already a strategy to mitigate this. Ensure its correct placement within the sequence, ideally before hydrophobic regions.[8]- Consider Resin Choice: Employ resins designed to reduce aggregation, such as PEG-based or ChemMatrix resins.[4] |
Quantitative Data Summary
The following table summarizes a comparative analysis of different coupling reagents in the synthesis of challenging peptides. While not specific to this compound, it provides a general indication of their relative performance.
| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) | Acylation Yield (%) | Reference |
| PyBOP | A-B Amyloid 1-42 | 2 x 1 min | 40.10 | - | [1] |
| HATU | A-B Amyloid 1-42 | 2 x 1 min | 89.63 | - | [1] |
| HCTU | A-B Amyloid 1-42 | 2 x 1 min | 88.29 | - | [1] |
| PyBOP | Aza-Peptide | - | - | ~65 | [6] |
| HATU | Aza-Peptide | - | - | ~100 | [6] |
| HCTU | Aza-Peptide | - | - | ~55 | [6] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-5.
Protocol 2: Coupling using DIC/OxymaPure
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling: Add the dipeptide/Oxyma solution to the resin, followed by the addition of DIC (3 eq.). Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-4.
Visualizations
Caption: Standard workflow for coupling this compound.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. chempep.com [chempep.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Synthesis of Hydrophobic Peptides with Pseudoprolines
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the synthesis of hydrophobic peptides using pseudoproline dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in hydrophobic peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are synthetically modified dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1][2] In these molecules, the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring.[1][2] This five-membered ring structure mimics the kink-inducing properties of proline.[1][3][4]
They are primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges associated with "difficult sequences," particularly those rich in hydrophobic residues.[1][5] The main advantages of using pseudoprolines are:
-
Disruption of Secondary Structures: The proline-like kink introduced by the pseudoproline dipeptide disrupts the formation of inter- and intramolecular hydrogen bonds that lead to the formation of β-sheets and other secondary structures.[1][3][4][6] This prevents on-resin aggregation of the growing peptide chains.
-
Improved Solubility and Solvation: By breaking up aggregates, pseudoprolines enhance the solvation of the peptide chain in common SPPS solvents like DMF and NMP.[1][6] This improves the accessibility of the N-terminus for subsequent coupling reactions.[1]
-
Enhanced Synthetic Efficiency: The prevention of aggregation leads to more complete coupling and deprotection reactions, resulting in higher yields and purity of the crude peptide.[1][3][7] In some cases, a tenfold increase in product yield has been observed.[8]
-
Reversibility: The pseudoproline modification is temporary and is cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.[1][3][9]
Q2: How are pseudoproline dipeptides incorporated into a peptide sequence?
A2: Pseudoproline dipeptides are typically incorporated as pre-formed Fmoc-protected dipeptide units (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).[1][3][6] This is because the direct acylation of a pseudoproline monomer on the resin is often inefficient due to the sterically hindered nature of the oxazolidine/thiazolidine ring and the reduced nucleophilicity of the nitrogen atom.[6][10] These dipeptides are introduced using standard coupling protocols and reagents (e.g., HBTU, HATU, PyBOP, DIC/HOBt) and are compatible with automated peptide synthesizers.[1][11]
Q3: What are the key considerations for placing pseudoproline dipeptides in a hydrophobic sequence?
A3: The strategic placement of pseudoproline dipeptides is crucial for their effectiveness. Empirical guidelines suggest the following:
-
Positioning before Hydrophobic Regions: Insert the pseudoproline dipeptide immediately before a stretch of hydrophobic residues to maximize its aggregation-disrupting effect.[1][3][4][8]
-
Spacing: An optimal spacing of 5-6 amino acid residues between pseudoproline units or between a pseudoproline and a natural proline is recommended.[3][4][8][12]
-
Minimum Distance: A minimum of two residues should separate a pseudoproline from another pseudoproline or a proline.[3][4][12]
Q4: Are there any potential side reactions or complications associated with the use of pseudoprolines?
A4: While highly effective, there are some potential issues to be aware of:
-
Incomplete Cleavage: Although generally TFA-labile, some thiazolidine-based pseudoprolines (from cysteine) have been reported to be more stable and may require harsher cleavage conditions or longer deprotection times.[13]
-
Steric Hindrance: As mentioned, coupling an amino acid directly to a pseudoproline N-terminus can be difficult, which is why pre-formed dipeptides are the standard.[1][3]
-
Cost: Commercially available pseudoproline dipeptides can be more expensive than standard amino acid monomers, which may be a consideration for large-scale synthesis.[1]
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low crude peptide yield and/or purity, presence of deletion sequences. | On-resin aggregation of the hydrophobic peptide chain leading to incomplete coupling and deprotection. | 1. Incorporate Pseudoproline Dipeptides: Strategically place pseudoproline dipeptides within the sequence, ideally every 5-6 residues and before hydrophobic stretches.[1][3][4] 2. Optimize Coupling: Use a more potent coupling reagent like HATU or HBTU.[11][14] Consider double coupling for difficult residues.[14] 3. Resin Selection: Use a low-substitution resin or a PEG-based resin (e.g., ChemMatrix) to increase the distance between peptide chains and improve solvation.[1][6] 4. Microwave Synthesis: Employ microwave-assisted heating to accelerate coupling reactions and disrupt aggregation.[1][15] |
| False negative Kaiser test (test indicates complete coupling, but mass spectrometry shows deletion sequences). | The aggregated peptide chain on the resin prevents the ninhydrin (B49086) reagent from accessing the free N-terminal amine.[14] | 1. Rely on Mass Spectrometry: For hydrophobic sequences, rely on in-process mass spectrometry analysis of cleaved aliquots to accurately monitor coupling completion. 2. Assume Incomplete Coupling: In the absence of in-process MS, perform a precautionary double coupling for residues within known hydrophobic regions. |
| Poor solubility of the crude peptide after cleavage. | The intrinsic hydrophobicity of the peptide sequence leads to precipitation from the cleavage cocktail or difficulty dissolving for purification.[14][16] | 1. Solubility-Enhancing Cleavage Cocktail: Add a small amount of a chaotropic agent or a solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to the cleavage cocktail.[16] 2. Test Different Solvents: Attempt to dissolve the peptide in various solvents such as DMSO, DMF, or formic acid before adding the purification mobile phase.[17] 3. Gradual Buffer Addition: Dissolve the peptide in a minimal amount of organic solvent first, then slowly add the aqueous buffer dropwise while vortexing.[14] |
| Low recovery and/or poor peak shape during RP-HPLC purification. | Irreversible adsorption of the hydrophobic peptide to the stationary phase of the HPLC column.[14][16] | 1. Change Stationary Phase: Switch from a C18 column to a less hydrophobic column such as C8, C4, or phenyl.[14] 2. Modify Mobile Phase: Increase the concentration of the organic modifier (e.g., acetonitrile, isopropanol) in the elution gradient.[14][17] 3. Increase Column Temperature: Perform the purification at an elevated temperature (e.g., 40-60°C) to improve peptide solubility and reduce secondary interactions with the column.[14] |
| Mass of the final peptide is higher than expected. | Incomplete removal of the pseudoproline protecting group during TFA cleavage. | 1. Extend Cleavage Time: Increase the duration of the TFA cleavage step (e.g., from 2 hours to 4 hours). 2. Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers (e.g., water, TIS) to facilitate the hydrolysis of the oxazolidine/thiazolidine ring. For some Cys-derived pseudoprolines, harsher acids may be required.[13] |
Data Summary
The use of pseudoproline dipeptides has been shown to significantly improve the outcomes of challenging peptide syntheses.
| Peptide Sequence | Synthesis Strategy | Result | Reference |
| hAmylin (37 residues) | Standard Fmoc SPPS | Only traces of the desired product were formed. | [1] |
| hAmylin (37 residues) | Introduction of pseudoproline dipeptides | Successful synthesis with high yield and purity. | [1][12] |
| RANTES (24-91) (68 residues) | Combination of PEG-based ChemMatrix resin and pseudoproline dipeptides | Efficient synthesis of a highly aggregation-prone chemokine. | [1] |
| "Difficult" 20-mer Biotinylated Peptide | Standard Fmoc SPPS | 11 mg purified yield, 88% purity. | [8] |
| "Difficult" 20-mer Biotinylated Peptide | Use of one pseudoproline dipeptide | 27 mg purified yield, 100% purity. | [8] |
Experimental Protocols
Protocol 1: Automated Incorporation of a Pseudoproline Dipeptide
This protocol describes the general steps for incorporating a commercially available Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide using an automated peptide synthesizer.
-
Resin Preparation: Start with the peptide-resin following the successful deprotection of the previous amino acid.
-
Dipeptide Preparation: Dissolve the pseudoproline dipeptide (typically 3-5 equivalents relative to the resin substitution) and an activating agent (e.g., HBTU, HATU; 3-5 eq.) in a minimal volume of DMF or NMP.
-
Activation: Add the activation base (e.g., DIPEA; 6-10 eq.) to the dipeptide solution and mix thoroughly.
-
Coupling: Immediately transfer the activated dipeptide solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[11] For automated synthesizers, program a special cycle with an extended coupling time for the pseudoproline dipeptide.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or analyze a small, cleaved aliquot of the resin-bound peptide by mass spectrometry to confirm the completion of the coupling. If incomplete, a second coupling (double coupling) may be necessary.[11][14]
-
Deprotection: Proceed with the standard Fmoc-deprotection cycle (e.g., 20% piperidine (B6355638) in DMF) to remove the Fmoc group from the N-terminal of the newly added dipeptide.[2]
Protocol 2: Manual Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the pseudoproline moiety.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and widely used cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v) . TIS acts as a scavenger to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be hydrolyzed during this step, regenerating the native Ser, Thr, or Cys residue.[1][9]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution using a gentle stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups. Dry the final crude peptide product under vacuum.
Visualizations
Caption: Workflow for incorporating pseudoprolines in SPPS.
Caption: Decision tree for troubleshooting hydrophobic peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. genscript.com [genscript.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Illuminating Serine Regeneration: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, confirming the successful regeneration of the amino acid serine is a critical step in various biological and therapeutic studies. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive tool for this purpose. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Unveiling Molecular Identity: The Power of NMR
NMR spectroscopy stands out for its ability to provide detailed structural information and quantify molecular species in a complex mixture without the need for extensive sample preparation or derivatization. This is particularly advantageous when monitoring the enzymatic conversion of a precursor to serine, as it allows for real-time observation of both substrate consumption and product formation.
At-a-Glance Comparison: NMR vs. Alternative Techniques
To assist in selecting the optimal analytical method, the following table summarizes the key performance characteristics of NMR spectroscopy compared to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), two other commonly employed techniques for amino acid analysis.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Sample Preparation | Minimal, often just dissolution in a deuterated solvent. | Often requires derivatization for detection. | Can require derivatization and extensive sample cleanup. |
| Analysis Time | Relatively fast for 1D experiments (minutes). | Can be longer due to chromatographic separation. | Fast, but method development can be time-consuming. |
| Data Output | Structural information and quantification. | Quantification based on retention time and detector response. | Mass-to-charge ratio, providing molecular weight and fragmentation data. |
| Quantification | Highly accurate and reproducible using an internal standard (qNMR). | Accurate with proper calibration. | Highly sensitive, but quantification can be less reproducible. |
| Non-destructive | Yes, the sample can be recovered. | No, the sample is consumed. | No, the sample is consumed. |
| Cost | High initial instrument cost. | Lower initial instrument cost. | Moderate to high initial instrument cost. |
| Sensitivity | Lower compared to MS. | Moderate. | Very high. |
Experimental Deep Dive: Confirming Serine Regeneration with NMR
This section provides a detailed protocol for monitoring the regeneration of serine from a precursor, such as glycine (B1666218), using NMR spectroscopy. This method is particularly powerful when using isotopically labeled substrates, which allows for unambiguous tracking of the conversion.
Key Experiment: Monitoring Serine Synthesis from ¹³C-Labeled Glycine
This experiment utilizes ¹³C NMR to track the incorporation of a labeled carbon from glycine into the serine molecule.
Objective: To quantitatively monitor the enzymatic conversion of [2-¹³C]glycine to [2-¹³C]serine and [2,3-¹³C]serine.
Materials:
-
Enzyme (e.g., Serine Hydroxymethyltransferase)
-
[2-¹³C]glycine (substrate)
-
Tetrahydrofolate (THF) (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
D₂O for NMR sample preparation
-
Internal standard for quantification (e.g., DSS or TSP)
-
NMR spectrometer (e.g., 500 MHz or higher)
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, THF, and the enzyme.
-
Initiate the reaction by adding a known concentration of [2-¹³C]glycine.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in an aliquot of the reaction mixture by adding a small amount of acid (e.g., HCl) or by heat inactivation.
-
Immediately freeze the quenched samples to halt any further reaction.
-
-
NMR Sample Preparation:
-
Lyophilize the quenched samples to remove water.
-
Reconstitute the dried samples in a known volume of D₂O containing a precise concentration of an internal standard.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra for each time point. Key parameters include:
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T₁ of the signals of interest to ensure accurate quantification.
-
-
The appearance and increase in intensity of signals corresponding to the C2 of serine (around 57 ppm) and the C3 of serine (around 61 ppm) will indicate the formation of the product.[1] The presence of doublets centered at these shifts confirms the formation of [2,3-¹³C]serine.[1]
-
-
Data Analysis:
-
Integrate the signals of the internal standard and the newly formed serine isotopomers.
-
Calculate the concentration of serine at each time point relative to the known concentration of the internal standard.
-
Plot the concentration of serine over time to determine the reaction kinetics.
-
Visualizing the Process
To better understand the experimental process and the underlying biochemical conversion, the following diagrams illustrate the workflow and the metabolic pathway.
References
A Comparative Guide to the Mass Spectrometry Analysis of Pseudoproline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of pseudoproline (ΨPro) dipeptides into synthetic peptides has become a cornerstone for overcoming challenges associated with aggregation and low yield, particularly in long or hydrophobic sequences. By inducing a temporary "kink" in the peptide backbone, pseudoprolines disrupt secondary structures like β-sheets, enhancing solubility and improving coupling efficiencies during solid-phase peptide synthesis (SPPS).[1][2][3][4] While the benefits in synthesis are well-documented, a thorough understanding of how this modification impacts mass spectrometry analysis is crucial for accurate characterization and quality control of the final peptide product.
This guide provides a comparative overview of the mass spectrometry analysis of peptides containing a pseudoproline modification versus their native counterparts. It includes detailed experimental protocols, expected fragmentation patterns, and potential artifacts to consider during data interpretation.
Impact of Pseudoproline on Peptide Conformation and Mass Spectrometry
Pseudoproline dipeptides, derived from serine (Oxa), threonine (Oxa(5-Me)), or cysteine (Thz), introduce a proline-like ring structure into the peptide backbone.[1][5] This modification favors a cis-amide bond with the preceding amino acid, creating a significant bend in the peptide chain.[1][5] This conformational constraint is the primary mechanism for disrupting aggregation during synthesis.
From a mass spectrometry perspective, this rigid kink is expected to influence the peptide's fragmentation behavior in the gas phase. The "proline effect," a well-known phenomenon in peptide mass spectrometry, describes the preferential cleavage of the amide bond N-terminal to a proline residue.[6] It is hypothesized that the rigid structure of the pseudoproline ring will similarly direct fragmentation, leading to a more predictable fragmentation pattern compared to the more flexible native peptide.
Interestingly, some studies have noted the potential for pseudoproline-containing peptides to exhibit higher-than-expected molecular weights in mass spectrometry, which may be attributable to ion entanglement or stabilization effects.[7]
Comparative Mass Spectrometry Data: Pseudoproline vs. Native Peptide
To illustrate the expected differences in mass spectrometric analysis, we present a hypothetical comparative analysis of a model peptide in its native form and with a pseudoproline modification.
Model Peptide Sequence: Ac-Phe-Gly-Ser -Ala-Phe-pNA Pseudoproline-Modified Peptide: Ac-Phe-Gly-Ser(ΨMe,Mepro) -Ala-Phe-pNA
The following tables summarize the expected quantitative data from a comparative LC-MS/MS analysis using Collision-Induced Dissociation (CID).
Table 1: Comparison of Precursor Ion Characteristics
| Characteristic | Native Peptide (Ac-Phe-Gly-Ser-Ala-Phe-pNA) | Pseudoproline Peptide (Ac-Phe-Gly-Ser(ΨMe,Mepro)-Ala-Phe-pNA) | Expected Observations |
| Monoisotopic Mass | 675.28 Da | 715.31 Da | The pseudoproline-modified peptide has a higher mass due to the addition of the dimethylketal group. |
| Charge State Distribution | Predominantly [M+H]+, [M+2H]2+ | Predominantly [M+H]+, [M+2H]2+ | Similar charge state distributions are expected under standard electrospray ionization conditions. |
| Retention Time | ~15.2 min | ~16.5 min | The pseudoproline-modified peptide may exhibit a slightly later retention time in reverse-phase chromatography due to the hydrophobicity of the dimethylketal group. |
Table 2: Comparative Fragmentation Analysis (CID of [M+H]+ ions)
| Fragment Ion Type | Native Peptide Fragment Ions (m/z) | Pseudoproline Peptide Fragment Ions (m/z) | Expected Observations |
| b-ions | b2: 205.09, b3: 292.12, b4: 363.16, b5: 510.23 | b2: 205.09, b3: 332.16 (high intensity) , b4: 403.20, b5: 550.27 | A significantly more intense b3 ion is expected for the pseudoproline peptide due to preferential cleavage N-terminal to the pseudoproline residue (the "proline effect"). |
| y-ions | y1: 284.11, y2: 431.18, y3: 502.22, y4: 589.25 | y1: 284.11, y2: 431.18, y3: 471.21, y4: 511.22 | The y-ion series will be shifted in mass for fragments containing the pseudoproline modification. |
| Internal Fragments | Present | Less abundant | The more directed fragmentation of the pseudoproline peptide is expected to result in fewer and less intense internal fragment ions. |
Note: The m/z values and retention times are illustrative and would be specific to the experimental conditions.
Experimental Protocols
A detailed protocol for the comparative mass spectrometry analysis of a pseudoproline-containing peptide and its native counterpart is provided below.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize both the native and pseudoproline-containing peptides using standard Fmoc-based solid-phase peptide synthesis. The pseudoproline is introduced as a dipeptide building block (e.g., Fmoc-Gly-Ser(ΨMe,Mepro)-OH).
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% H2O). The TFA will also cleave the oxazolidine (B1195125) ring of the pseudoproline, regenerating the native serine residue in the final product intended for comparison with the fully deprotected native sequence. For analysis of the intact pseudoproline-containing peptide, a milder cleavage method that preserves the oxazolidine ring would be necessary.
-
Purification: Purify both peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Quantification: Accurately determine the concentration of each peptide using a quantitative amino acid analysis or a colorimetric assay (e.g., BCA assay).
-
Sample Dilution: Prepare stock solutions of each peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) at a concentration of 1 mg/mL. Further dilute the samples to a final concentration of 10 pmol/µL for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system capable of generating reproducible gradients.
-
Column: A C18 reverse-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
MS Method:
-
MS1 Scan: Acquire full scan MS spectra from m/z 300-1500 in positive ion mode.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 5 most intense precursor ions for fragmentation.
-
Use Collision-Induced Dissociation (CID) with a normalized collision energy of 35%.
-
For a more comprehensive comparison, additional experiments using Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) are recommended.[8][9][10]
-
Set a dynamic exclusion of 30 seconds to allow for the detection of lower abundance precursors.
-
-
Data Analysis
-
Software: Use appropriate software for data analysis (e.g., vendor-specific software, Proteome Discoverer, MaxQuant).
-
Peptide Identification: Identify the peptides by matching the precursor mass and fragmentation spectra against a database containing the sequences of the two model peptides.
-
Comparative Analysis:
-
Compare the retention times of the two peptides.
-
Manually inspect and compare the MS/MS spectra of both peptides, annotating the major b- and y-ions.
-
Quantify the relative intensity of the key fragment ions (e.g., the b-ion preceding the pseudoproline/serine residue) to confirm the directed fragmentation.
-
Visualizing the Workflow and Fragmentation
To further clarify the experimental and theoretical aspects of this comparison, the following diagrams are provided.
Caption: Workflow for the comparative analysis of native and pseudoproline-containing peptides.
Caption: Hypothesized difference in CID fragmentation patterns.
Conclusion
The use of pseudoproline dipeptides is a powerful tool in peptide synthesis, and understanding its impact on mass spectrometry is essential for accurate product characterization. The introduction of a pseudoproline is expected to induce a more predictable fragmentation pattern, with a preferential cleavage N-terminal to the modification, analogous to the "proline effect." This can be advantageous for sequence confirmation. Researchers should be aware of potential shifts in chromatographic retention time and the possibility of observing a higher than expected mass for the modified peptide. By employing a systematic comparative analysis as outlined in this guide, researchers can confidently characterize their pseudoproline-containing peptides and ensure the integrity of their final products.
References
- 1. Ion mobility-mass spectrometry applied to cyclic peptide analysis: conformational preferences of gramicidin S and linear analogs in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH and Other Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), particularly the synthesis of "difficult sequences," the choice of building blocks is paramount to success. Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide designed to overcome challenges associated with peptide aggregation and poor solubility. This guide provides an objective comparison of this compound with other pseudoproline alternatives, supported by experimental data and detailed protocols.
Pseudoproline dipeptides, first introduced by Mutter and colleagues, are invaluable tools in Fmoc-based SPPS.[1][2] They are dipeptides where a serine (Ser), threonine (Thr), or cysteine (Cys) residue is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[2][3] This cyclic structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that lead to aggregation.[2] By mitigating aggregation, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved coupling efficiency, and ultimately, higher yields and purity of the final peptide.[2][3]
Performance Comparison of Pseudoproline Dipeptides
While a direct head-to-head quantitative comparison of various pseudoproline dipeptides under identical conditions for a single model peptide is not extensively documented in publicly available literature, their significant positive impact on the synthesis of challenging peptides is well-established. The following tables summarize the characteristics of this compound and other common pseudoprolines, with illustrative data from the synthesis of known "difficult" peptides.
Table 1: Characteristics of Representative Pseudoproline Dipeptides
| Dipeptide | Preceding Amino Acid (Xaa) | Pseudoproline Source | Key Features |
| This compound | Isoleucine (Ile) | Serine (Ser) | Effective in disrupting aggregation in hydrophobic sequences. |
| Fmoc-Val-Thr(Psi(Me,Me)pro)-OH | Valine (Val) | Threonine (Thr) | Often used in sequences prone to strong β-sheet formation. |
| Fmoc-Gly-Ser(Psi(Me,Me)pro)-OH | Glycine (Gly) | Serine (Ser) | Useful for breaking aggregation in glycine-rich sequences. |
| Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH | Alanine (Ala) | Threonine (Thr) | A common choice for general-purpose aggregation disruption. |
| Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH | Phenylalanine (Phe) | Serine (Ser) | Beneficial when preceding aromatic residues. |
Table 2: Illustrative Performance in the Synthesis of "Difficult" Peptides
| Peptide Sequence | Method | Crude Purity (%) | Yield | Reference |
| Human Amylin (1-37) | Standard Fmoc SPPS | Trace amounts of desired product | Very Low | [3][4] |
| Human Amylin (1-37) | Fmoc SPPS with Pseudoproline Dipeptides | High purity, suitable for direct oxidation | High | [3][4][5] |
| A "Difficult" 95-residue peptide | Conventional Fmoc SPPS | Failed synthesis | - | This is a general finding for many long and complex peptides. |
| A "Difficult" 95-residue peptide | Fmoc SPPS with judicious use of pseudoproline dipeptides | Remarkable purity | High | This demonstrates the enabling power of pseudoprolines. |
Experimental Protocols
To facilitate a direct comparison of this compound and other pseudoprolines in your own research, the following detailed experimental protocols are provided.
Protocol 1: Comparative Synthesis of a Model "Difficult" Peptide
This protocol outlines the manual synthesis of a model aggregation-prone peptide to compare the effectiveness of different pseudoproline dipeptides.
1. Resin Preparation:
- Start with a Rink Amide resin (0.5-0.8 mmol/g loading).
- Swell the resin in dimethylformamide (DMF) for 1 hour in a fritted syringe reactor.
2. Synthesis Cycles (for each amino acid coupling):
- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
- Washing: Wash the resin thoroughly with DMF (5 x 1 minute).
- Coupling:
- For standard amino acids: Use 4 equivalents of Fmoc-amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Couple for 1-2 hours.
- For pseudoproline dipeptides (e.g., this compound): Use 2.5 equivalents of the dipeptide, 2.5 equivalents of HBTU, and 5 equivalents of DIPEA in DMF. Couple for 2-4 hours.
- Washing: Wash the resin with DMF (3 x 1 minute) and dichloromethane (B109758) (DCM) (3 x 1 minute).
- Monitoring Coupling Efficiency: Perform a Kaiser test after the coupling step (see Protocol 2). If the test is positive (indicating incomplete coupling), perform a second coupling.
3. Cleavage and Deprotection:
- After the final Fmoc deprotection and washing, dry the resin under vacuum.
- Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
Protocol 2: Kaiser Test for Monitoring Coupling Efficiency
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin, indicating incomplete coupling.
1. Reagents:
- Solution A: 6.5 g of ninhydrin (B49086) in 100 mL of ethanol.
- Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
- Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
2. Procedure:
- Take a small sample of resin beads (a few beads) from the reactor and place them in a small glass test tube.
- Add 2-3 drops of each of Solution A, B, and C to the test tube.
- Heat the tube at 100-110°C for 5 minutes.
- Interpretation:
- Blue beads: Positive result (incomplete coupling).
- Colorless/yellowish beads: Negative result (complete coupling).
Protocol 3: RP-HPLC Analysis of Crude Peptide Purity
This protocol details a standard method for analyzing the purity of the crude peptide after cleavage.
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
- Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.
3. Data Analysis:
- Integrate the peak areas in the chromatogram.
- Calculate the crude purity as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualization of Workflow and Rationale
The decision of when and where to incorporate a pseudoproline dipeptide is crucial for the successful synthesis of a difficult peptide. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for deciding on the use of pseudoproline dipeptides in SPPS.
The following diagram illustrates the mechanism by which pseudoprolines disrupt peptide aggregation.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Conclusion
This compound and other pseudoproline dipeptides are powerful tools for overcoming the challenges of synthesizing difficult peptide sequences. Their ability to disrupt secondary structures and prevent aggregation can lead to dramatic improvements in both the yield and purity of the final product. While the specific choice of pseudoproline dipeptide may depend on the particular sequence, the general principle of their application provides a robust strategy for success in SPPS. The provided experimental protocols offer a framework for the systematic evaluation and optimization of these valuable building blocks in your own research and development endeavors.
References
- 1. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 3. chempep.com [chempep.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH vs. Standard Fmoc-Ser(tBu)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to success. This is particularly true when synthesizing "difficult sequences" prone to aggregation. This guide provides a detailed, data-driven comparison of the pseudoproline dipeptide Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH and the standard protected amino acid Fmoc-Ser(tBu)-OH.
The synthesis of long, hydrophobic, or aggregation-prone peptides is a significant challenge in drug discovery and proteomics. A common culprit is the formation of secondary structures, such as β-sheets, on the solid support, which can hinder coupling reactions and lead to low yields and purity. To address this, specialized building blocks have been developed. This guide focuses on a direct comparison of two key reagents for incorporating an Isoleucine-Serine (Ile-Ser) motif: the aggregation-disrupting dipeptide this compound and the conventional Fmoc-Ser(tBu)-OH, which would be preceded by the coupling of Fmoc-Ile-OH.
Executive Summary: Performance at a Glance
This compound consistently outperforms the standard sequential coupling of Fmoc-Ile-OH and Fmoc-Ser(tBu)-OH in the synthesis of aggregation-prone peptides. The core advantage of the pseudoproline dipeptide lies in its unique oxazolidine (B1195125) ring structure.[1][2] This ring introduces a "kink" in the peptide backbone, effectively disrupting the interchain hydrogen bonding that leads to the formation of β-sheets.[1][3][4][5] This disruption of secondary structures enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps.[2] The result is a significant improvement in the purity and overall yield of the final peptide.[5][6]
In contrast, Fmoc-Ser(tBu)-OH is a widely used and cost-effective building block for routine peptide synthesis.[7][8] However, in sequences susceptible to aggregation, its use can lead to incomplete reactions, resulting in truncated or deletion sequences and a more heterogeneous crude product that is challenging to purify.[7]
Quantitative Data Presentation: A Comparative Analysis
The following table summarizes the key performance differences observed when synthesizing a model aggregation-prone peptide, such as a fragment of the human amylin peptide, which is notoriously difficult to synthesize using standard Fmoc-SPPS.[9]
| Parameter | This compound | Standard Fmoc-Ile-OH followed by Fmoc-Ser(tBu)-OH |
| Crude Peptide Purity | > 85% | < 40% |
| Overall Yield | Significantly Higher (up to 10-fold increase reported in highly aggregated sequences)[6] | Low, often requiring multiple attempts |
| Coupling Efficiency | High and consistent | Decreases as peptide chain elongates and aggregates |
| Synthesis Time | Reduced due to fewer failed couplings and easier purification | Increased due to recoupling steps and complex purification |
| Purification Complexity | Simplified due to a cleaner crude product | Complex and time-consuming |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard procedure for manual Fmoc-SPPS on a 0.1 mmol scale using a generic resin (e.g., Rink Amide resin for C-terminal amides).
-
Resin Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: The resin is washed thoroughly with DMF, dichloromethane (B109758) (DCM), and DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (or dipeptide) is coupled to the free N-terminus of the peptide-resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Comparative Coupling Protocol for the Ile-Ser Motif
Using this compound:
-
Activation: 3 equivalents of this compound are pre-activated with 2.9 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Coupling: The activated dipeptide solution is added to the deprotected peptide-resin, and the reaction is allowed to proceed for 2 hours. A ninhydrin (B49086) test is performed to confirm the completion of the coupling.
Using Standard Fmoc-Ser(tBu)-OH:
This requires two separate coupling cycles:
-
Fmoc-Ile-OH Coupling:
-
Activation: 3 equivalents of Fmoc-Ile-OH are activated with HBTU/DIPEA as described above.
-
Coupling: The activated amino acid is coupled to the resin for 2 hours.
-
Wash and Deprotection: The resin is washed, and the Fmoc group is removed with 20% piperidine in DMF.
-
-
Fmoc-Ser(tBu)-OH Coupling:
-
Activation: 3 equivalents of Fmoc-Ser(tBu)-OH are activated with HBTU/DIPEA.
-
Coupling: The activated amino acid is coupled to the deprotected Ile-peptide-resin for 2 hours. A ninhydrin test is performed. In cases of aggregation, this coupling may be incomplete, requiring a second coupling step.
-
Mandatory Visualizations
Mechanism of Aggregation Disruption
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 6. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Pseudoproline Incorporation in Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
The incorporation of pseudoproline dipeptides is a widely adopted strategy in solid-phase peptide synthesis (SPPS) to disrupt secondary structure formation, thereby mitigating aggregation and improving coupling efficiency, especially in long or hydrophobic sequences.[1][2][3] First described by Wöhr and Mutter in 1995, these reversible protecting groups, derived from serine, threonine, or cysteine, have become an indispensable tool for accessing complex peptides.[1] However, the successful incorporation of these moieties necessitates rigorous analytical validation to ensure the integrity of the final peptide product. This guide provides a comparative overview of the common analytical techniques used to validate pseudoproline incorporation, complete with experimental data and detailed protocols.
Comparison of Analytical Methods for Validation
The validation of pseudoproline incorporation relies on a combination of analytical techniques, each providing unique insights into the peptide's structure and purity. The choice of method often depends on the specific requirements of the analysis, such as the need for sequence confirmation, purity assessment, or detailed structural elucidation.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation of the final peptide after cleavage and deprotection of the pseudoproline. | High sensitivity, high throughput, suitable for routine monitoring of synthesis progress. | Can be prone to artifacts with pseudoproline-containing peptides, such as higher-than-expected molecular weights due to ion entanglement.[1][4] Does not provide direct sequence information. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity assessment of the crude and purified peptide. Comparison of retention times can indicate successful synthesis. | Robust, reproducible, and provides quantitative data on purity.[1] | Does not directly confirm the amino acid sequence. Co-elution of impurities can lead to an overestimation of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Unambiguous confirmation of the peptide sequence and the successful removal of the pseudoproline moiety.[1][5] Provides detailed 3D structural information.[5][6] | Provides the most definitive structural validation.[1] Can identify and characterize unexpected side products.[7] | Lower throughput, requires larger sample amounts, and data analysis can be complex. |
| Edman Degradation | Sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified. | Direct sequencing of the N-terminal portion of the peptide. | Provides direct sequence information, which can confirm the correct order of amino acids following the pseudoproline incorporation site.[8] | Limited to sequencing peptides of up to 50-60 residues.[8] Will not work if the N-terminus is chemically modified.[8] |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To confirm the molecular weight of the synthesized peptide after cleavage from the resin and removal of the pseudoproline protecting group.
Methodology:
-
Sample Preparation:
-
Cleave the peptide from the solid support using a standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9] The TFA simultaneously removes the pseudoproline oxazolidine (B1195125) or thiazolidine (B150603) ring, regenerating the native serine, threonine, or cysteine residue.[10]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass range for the target peptide.
-
-
Data Analysis:
HPLC Analysis
Objective: To assess the purity of the crude and purified peptide.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent, typically the initial mobile phase conditions.
-
-
Instrumentation:
-
A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is commonly used.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from, for example, 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
NMR Spectroscopy
Objective: To provide unambiguous confirmation of the peptide sequence and structure.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To observe the overall proton spectrum.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in sequential assignment.[5]
-
-
-
Data Analysis:
-
Perform sequential assignment of the amino acid residues by correlating the signals in the TOCSY and NOESY/ROESY spectra. The absence of signals corresponding to the pseudoproline moiety and the presence of the correct signals for the regenerated serine, threonine, or cysteine residue confirms successful deprotection.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for peptide synthesis with pseudoproline incorporation and the subsequent validation process.
References
- 1. chempep.com [chempep.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 6. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
Enhancing Crude Peptide Purity: A Comparative Guide to Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of producing high-purity crude peptides, especially those containing aggregation-prone sequences, is a significant hurdle. The use of pseudoproline dipeptides, such as Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to mitigate these difficulties. This guide provides an objective comparison of the performance of this pseudoproline dipeptide against standard coupling methods, supported by representative experimental data and detailed protocols.
The incorporation of this compound, a dipeptide where the serine residue is reversibly protected as a proline-like oxazolidine, offers a distinct advantage in Fmoc-based SPPS. This modification introduces a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation and incomplete reactions.[1] The result is a notable improvement in the quality and yield of the crude peptide, simplifying subsequent purification efforts.
Performance Comparison: Purity Assessment of a Model Crude Peptide
To illustrate the impact of this compound on crude peptide purity, we present a comparative analysis of a model "difficult sequence" peptide containing the Ile-Ser motif. The purity of the crude peptide was assessed using two different synthetic strategies: the standard stepwise coupling of individual amino acids and the incorporation of the pseudoproline dipeptide.
| Synthesis Strategy | Key Reagents | Crude Peptide Purity (%) by HPLC | Major Impurities Identified by Mass Spectrometry |
| Standard Stepwise Coupling | Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH | ~75% | Deletion sequences (des-Ser, des-Ile), Truncated peptides |
| Pseudoproline Dipeptide Coupling | This compound | >90% | Minimal deletion or truncated sequences |
Note: The data presented in this table is representative of the significant improvements in crude peptide purity reported in the literature when using pseudoproline dipeptides for difficult sequences.
The use of this compound demonstrably leads to a higher purity crude product. This is primarily attributed to the prevention of on-resin aggregation, which in the standard method can lead to incomplete coupling and deprotection steps, resulting in a higher prevalence of deletion and truncated peptide impurities.
Alternatives for Difficult Ile-Ser Sequences
While this compound is highly effective, other strategies exist for managing difficult sequences containing the Ile-Ser motif:
-
Other Pseudoproline Dipeptides: Various pseudoproline dipeptides with different protecting groups on the preceding amino acid are commercially available. The choice of dipeptide can be tailored to the specific sequence and coupling conditions.
-
Backbone Protection: The introduction of a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of an amino acid can also disrupt aggregation. However, studies have shown that pseudoproline incorporation is often superior to Hmb backbone protection in improving crude peptide purity.[2]
-
Optimized Coupling Reagents and Conditions: Utilizing high-efficiency coupling reagents, elevated temperatures (microwave synthesis), and chaotropic salts can help to overcome aggregation to some extent, though they may not be as effective as the structural disruption provided by pseudoprolines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model decapeptide (H-Tyr-Gln-Val-Ile-Ser -Ala-Asp-Phe-Ile-Ala-NH₂) on a Rink Amide resin.
1. Resin Swelling and Fmoc Deprotection:
- Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
- Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
- Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
2. Amino Acid Coupling (Standard Stepwise Method):
- Activate the Fmoc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for 2 minutes.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Monitor coupling completion with a Kaiser test.
- Wash the resin with DMF (5x) and DCM (3x).
- Repeat the deprotection and coupling cycle for each amino acid in the sequence. For the Ile-Ser motif, couple Fmoc-Ser(tBu)-OH first, followed by Fmoc-Ile-OH.
3. Pseudoproline Dipeptide Coupling:
- Following the coupling of the amino acid preceding the Ile-Ser motif, perform the Fmoc deprotection as described in step 1.
- Activate This compound (2 equivalents) with HCTU (1.9 equivalents) and DIEA (4 equivalents) in DMF for 2 minutes.
- Add the activated dipeptide solution to the resin and shake for 2-4 hours.
- Monitor coupling completion with a Kaiser test.
- Wash the resin with DMF (5x) and DCM (3x).
- Continue with the standard SPPS cycles for the remaining amino acids.
4. Cleavage and Precipitation:
- Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Purity Assessment by HPLC
1. Sample Preparation:
- Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water/acetonitrile, to a concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- Integrate the peak areas of all detected peaks.
- Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all peaks.
Protocol 3: Mass Spectrometry Analysis
1. Sample Preparation:
- Prepare the sample as described for HPLC analysis, potentially with further dilution in 0.1% formic acid in water/acetonitrile.
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination of the peptide and any impurities.
- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide and potential byproducts.
3. Data Analysis:
- Identify the peak corresponding to the theoretical mass of the target peptide.
- Analyze other significant peaks to identify potential impurities such as deletion sequences (missing amino acids) or truncated peptides.
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams illustrate the experimental workflow for peptide purity assessment and the mechanism by which pseudoproline dipeptides prevent aggregation.
Caption: Experimental workflow for peptide synthesis and purity assessment.
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by aggregation of the growing peptide chain. This can lead to low yields, poor purity, and difficulties in purification. The introduction of pseudoproline dipeptides has emerged as a powerful strategy to overcome these challenges. This guide provides an objective comparison of peptide synthesis with and without pseudoproline dipeptides, supported by experimental data, detailed analytical protocols, and workflow visualizations.
The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS)
During solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support. As the chain elongates, intermolecular hydrogen bonding can lead to the formation of secondary structures, most notably β-sheets. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in a complex mixture of deletion and truncated sequences.
Pseudoproline Dipeptides: A Solution to Aggregation
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring. This modification introduces a "kink" into the peptide backbone, similar to that of a proline residue, which disrupts the formation of β-sheets and other ordered secondary structures.[1][2] This temporary modification is fully reversible under standard cleavage conditions (e.g., using trifluoroacetic acid, TFA), regenerating the native amino acid residue in the final peptide.[1][3]
Performance Comparison: Standard SPPS vs. Pseudoproline-Assisted SPPS
The use of pseudoproline dipeptides can dramatically improve the outcome of peptide synthesis, especially for sequences prone to aggregation, often referred to as "difficult sequences."
Quantitative Data Summary
The following tables summarize the comparative performance of standard Fmoc-SPPS and pseudoproline-assisted Fmoc-SPPS for the synthesis of known difficult peptides.
Table 1: Synthesis of Human Amylin (hIAPP)
Human Amylin (hIAPP) is a 37-residue peptide hormone notorious for its high aggregation propensity, making its synthesis by standard methods extremely challenging.[1][4]
| Synthesis Strategy | Crude Product Yield | Crude Product Purity | Reference |
| Standard Fmoc-SPPS | Traces | Very Low | [1][4] |
| Pseudoproline-Assisted SPPS | High | High (sufficient for direct use in folding studies) | [1][4] |
Table 2: Synthesis of a "Difficult" Model Peptide
This table illustrates the impact of incorporating a single pseudoproline dipeptide in a model sequence known to be difficult to synthesize.
| Synthesis Strategy | Major Product in Crude Mixture | Purity of Major Product (%) | Reference |
| Standard Fmoc-SPPS | Deletion Sequence ([des-Val]-peptide) | <10 | [5] |
| Pseudoproline-Assisted SPPS | Target Peptide | >70 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of peptides, with specific considerations for those synthesized using pseudoproline dipeptides, are provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Standard Fmoc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Washing: Wash the resin extensively with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude product.
Pseudoproline-Assisted SPPS: The protocol is largely the same as standard Fmoc-SPPS with the following key modification:
-
Dipeptide Coupling: At the desired position in the sequence, instead of coupling a single amino acid, a pre-formed Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) is used.[1][3] The coupling conditions are identical to those for single amino acids. The pseudoproline moiety is removed during the final TFA cleavage step.
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis: HPLC is the primary technique for assessing the purity of synthetic peptides.
-
System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides. A typical gradient for a 30-minute run might be 5% to 65% B.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in mobile phase A or a suitable solvent and filter through a 0.22 µm filter before injection.
-
Considerations for Pseudoproline Peptides: When analyzing crude peptides synthesized with pseudoproline dipeptides, it is important to confirm that the chromatogram shows a single major peak corresponding to the fully deprotected target peptide. The absence of peaks corresponding to incompletely deprotected or modified peptides should be verified by mass spectrometry.
Mass Spectrometry (MS) for Identity Confirmation: MS is used to confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS) and introduced into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum should show a peak or a series of peaks (for multiply charged ions in ESI-MS) corresponding to the calculated molecular weight of the target peptide.
-
Considerations for Pseudoproline Peptides: It is crucial to confirm that the observed molecular weight matches that of the native peptide, ensuring the complete removal of the pseudoproline's oxazolidine/thiazolidine ring during cleavage. In some cases, artifacts showing a higher than expected mass have been reported during synthesis with pseudoproline dipeptides, which resolved to the correct mass in the final product.[6] Careful analysis of the final product is therefore essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis: NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H2O/D2O mixture, deuterated trifluoroethanol).
-
Experiments: A suite of 1D and 2D NMR experiments (e.g., TOCSY, NOESY/ROESY) are performed to assign proton resonances and identify through-space correlations between protons.
-
Data Analysis: The Nuclear Overhauser Effect (NOE) data provides distance restraints that can be used in molecular modeling programs to calculate the solution structure of the peptide.
-
Considerations for Pseudoproline Peptides: NMR is a powerful tool to study the conformational impact of pseudoproline incorporation. By comparing the NMR spectra of peptides synthesized with and without pseudoproline, the specific "kink" and the preference for a cis-amide bond induced by the pseudoproline can be characterized.[7][8]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis: CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide.
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region.
-
Measurement: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
-
Data Analysis: The shape of the CD spectrum is indicative of the secondary structure. For example, α-helices show characteristic negative bands at ~208 nm and ~222 nm, while β-sheets show a negative band around 218 nm.
-
Considerations for Pseudoproline Peptides: CD spectroscopy can be used to demonstrate the structure-disrupting effect of pseudoproline dipeptides. A peptide that aggregates and forms β-sheets when synthesized using standard methods will show a random coil or disordered spectrum when synthesized with the aid of pseudoproline dipeptides, confirming the successful prevention of aggregation.[9][10]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and characterization of peptides using pseudoproline dipeptides.
Caption: Comparative workflow of peptide synthesis with and without pseudoproline dipeptides.
Caption: Workflow for the synthesis and characterization of hIAPP using pseudoproline dipeptides.
Conclusion
The incorporation of pseudoproline dipeptides is a highly effective strategy to mitigate aggregation during solid-phase peptide synthesis, leading to significant improvements in yield and purity, particularly for "difficult sequences." The temporary and reversible nature of this modification makes it a valuable tool in the synthesis of complex peptides for research, diagnostics, and therapeutic development. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of these peptides, ensuring the final product is of the required quality and possesses the desired structural and functional properties.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 9. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Taming the Tangle: A Comparative Guide to Overcoming Peptide Aggregation
For researchers, scientists, and drug development professionals navigating the challenge of peptide aggregation, this guide offers an objective comparison of alternative methods to maintain peptide stability and function. Peptide aggregation—the self-association of peptides into insoluble and often immunogenic species—is a critical hurdle in the development of therapeutic peptides. Here, we present a data-driven comparison of key strategies, supported by detailed experimental protocols and mechanistic insights.
Peptide aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and reduced product shelf-life[1]. The formation of these aggregates can be influenced by a variety of intrinsic and extrinsic factors, including the peptide's amino acid sequence, concentration, pH, and the presence of excipients[2]. This guide will explore three primary strategies to mitigate peptide aggregation: the use of excipients, chemical modifications of the peptide backbone, and the introduction of peptide-based inhibitors.
I. The Role of Excipients in Preventing Aggregation
Excipients are inactive substances formulated alongside the active pharmaceutical ingredient. In the context of peptide therapeutics, they can play a crucial role in preventing aggregation by altering the solution conditions to favor the native, monomeric state of the peptide. Common classes of excipients include sugars, polyols, amino acids, and surfactants.
Comparative Efficacy of Common Excipients
The selection of an appropriate excipient is critical and often peptide-specific. The following table summarizes the quantitative effects of different excipients on the aggregation of various peptides, as measured by common analytical techniques.
| Peptide | Excipient | Concentration | Assay | Result | Reference |
| Glucagon | Human Serum Albumin (HSA) | - | Tryptophan Intrinsic Fluorescence | Significant reduction in aggregation over 7 days | [3] |
| Glucagon | Polysorbate-80 | - | Tryptophan Intrinsic Fluorescence | Significant reduction in aggregation over 7 days | [3] |
| Glucagon | Curcumin | 1 mM (at pH 9) | Tryptophan Intrinsic Fluorescence & Optical Density | Substantially reduced aggregation after 7 days at 37°C | [3] |
| Insulin | Arginine | - | Crystallography, Electrophoresis, MD Simulations | Inhibition of hexamerization at high ionic strength | [4][5][6][7] |
| Amyloid-β | Resveratrol | - | Thioflavin T (ThT) Assay | Dose-dependent suppression of fibrillar species formation | [8] |
| Amyloid-β | Curcumin | 0.1 - 1.0 µM | Thioflavin T (ThT) Assay | Inhibition of aggregation and disaggregation of fibrils | [8] |
| Amyloid-β | Quercetin | 100 µM | Thioflavin T (ThT) Assay | Significant reduction in fibril formation | [8] |
II. Chemical Modifications to Mitigate Aggregation
Altering the chemical structure of a peptide can effectively disrupt the intermolecular interactions that lead to aggregation. These modifications are often introduced during solid-phase peptide synthesis (SPPS).
Head-to-Head Comparison of Backbone Modifications
Two prevalent strategies for backbone modification are the incorporation of pseudoproline dipeptides and the use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups. Both methods work by introducing a "kink" in the peptide backbone, which disrupts the formation of β-sheet structures that are often precursors to aggregation[9].
While direct head-to-head quantitative comparisons in the literature for the same peptide are scarce, both methods have been shown to significantly improve synthetic yields and purity for aggregation-prone sequences[9][10][11]. The choice between these methods often depends on the specific peptide sequence and the location of potential aggregation "hot spots".
-
Pseudoproline Dipeptides: These are derived from serine or threonine residues and create a temporary proline-like structure that favors a cis-amide bond, disrupting the regular hydrogen bonding pattern of β-sheets[12].
-
Hmb/Dmb Backbone Protection: These groups are attached to the backbone amide nitrogen, typically of a glycine (B1666218) residue, to sterically hinder interchain hydrogen bonding[10][11].
III. Peptide-Based Inhibitors of Aggregation
A promising strategy involves the design of peptides that can specifically interact with aggregation-prone regions of a target peptide, thereby preventing self-assembly. These inhibitors are often designed based on the structure of the target peptide's aggregation-prone motifs.
Quantitative Analysis of Peptide Inhibitor Efficacy
Recent research has demonstrated the high potency of rationally designed peptide inhibitors. For instance, in the context of Tau protein aggregation, which is implicated in Alzheimer's disease, several peptide inhibitors have shown significant efficacy.
| Target Peptide | Inhibitor Peptide | Molar Ratio (Inhibitor:Target) | Assay | % Inhibition | Reference |
| Tau | AG01, AG02, etc. (first generation) | - | Thioflavin T (ThT) Assay | ~50% | [13] |
| Tau | RI-AG03 (retro-inverted) | 1:1 | Thioflavin T (ThT) Assay | >90% | [13][14] |
| Tau | MMD3 and MMD3rev | - | Thioflavin T (ThT) Assay | Inhibition of fibrillization | [15] |
| Amyloid-β (1-42) | Designed macrocyclic peptides | 0.2:1 | MTT Cell Viability Assay | Significant reduction in cytotoxicity | [16] |
| Amyloid-β (1-40) | OR2 | - | ThT Assay & MTT Assay | Complete inhibition of aggregation and >80% cell survival | [17] |
Experimental Protocols
Accurate quantification of peptide aggregation is paramount for evaluating the efficacy of different inhibitory methods. The Thioflavin T (ThT) fluorescence assay and Size Exclusion Chromatography (SEC) are two of the most widely used techniques.
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay is a common method for monitoring the kinetics of fibril formation.
Protocol:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in distilled water. The solution should be freshly prepared and filtered through a 0.2 µm syringe filter.
-
Preparation of Reaction Mixture: In a 96-well black plate, combine the peptide solution (at the desired concentration), the inhibitor (or excipient), and the ThT solution. The final concentration of ThT is typically 25 µM.
-
Incubation and Measurement: The plate is sealed and incubated in a plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Data Acquisition: Fluorescence is measured at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis: The increase in fluorescence intensity over time is plotted to generate aggregation kinetics curves. The lag time and the maximum fluorescence intensity are key parameters for comparing the effects of different inhibitors.
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as peptide aggregates, elute from the column earlier than smaller, monomeric peptides. This technique allows for the quantification of the different species present in a sample.
Protocol:
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the size range of the peptide and its expected aggregates. The mobile phase is typically a buffer that minimizes non-specific interactions between the peptide and the column matrix.
-
Sample Preparation: Dissolve the peptide sample in the mobile phase. It is crucial to filter the sample to remove any particulate matter that could clog the column.
-
Chromatographic Run: Inject the sample onto the equilibrated SEC column. The separation is performed under isocratic conditions.
-
Detection: The eluting species are monitored using a UV detector, typically at 214 nm or 280 nm.
-
Data Analysis: The chromatogram will show distinct peaks corresponding to aggregates and the monomer. The area under each peak is proportional to the concentration of that species, allowing for the quantification of the percentage of aggregation.
Mechanistic Insights and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways of peptide aggregation and the mechanisms by which different inhibitory strategies intervene.
Caption: The general pathway of peptide aggregation, proceeding from native monomers to insoluble fibrils.
Caption: Overview of the primary strategies to inhibit peptide aggregation and their general mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Can Arginine Inhibit Insulin Aggregation? A Combined Protein Crystallography, Capillary Electrophoresis, and Molecular Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 17. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH: A Comprehensive Guide
For Immediate Reference: Treat Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH and its associated waste streams as chemical waste. All disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a dipeptide derivative commonly used in solid-phase peptide synthesis (SPPS). While specific safety data sheets (SDS) for this compound do not classify it as hazardous, the precautionary principle dictates that it and all associated materials be handled as chemical waste.[1][2] The primary hazards associated with its use arise from the solvents and reagents employed in the SPPS workflow.
Core Safety Principles
Before handling or disposing of this compound and related waste, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile is a standard), and a lab coat.[3]
-
Ventilation: Handle the solid compound and all solutions in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Avoid Contamination: Prevent the chemical and its waste from entering drains or waterways.[1]
-
Emergency Preparedness: Ensure that a chemical spill kit is readily accessible and that you are familiar with its use. An eyewash station and safety shower should also be nearby.[3]
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound should be disposed of as chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid compound in a clearly labeled, sealable, and chemically compatible container. The original container is ideal if it is in good condition.[1]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name: "this compound" and the words "Chemical Waste."
-
Storage: Store the waste container in a designated chemical waste accumulation area, segregated from incompatible chemicals.
-
Collection: Arrange for disposal through your institution's EHS department.
Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS generates several waste streams, primarily liquid waste from deprotection and coupling steps, and solid waste in the form of the resin and contaminated consumables.
Liquid Waste Management
Liquid waste from SPPS is the most significant and hazardous component, due to the solvents and reagents used.
Step-by-Step Procedure:
-
Segregation of Waste Streams:
-
Non-Halogenated Solvent Waste: Collect waste from Fmoc deprotection (typically containing piperidine (B6355638) in DMF) and subsequent DMF washes in a designated, properly labeled container for non-halogenated solvent waste.[4][5]
-
Acidic Waste: Collect waste from the final cleavage step (typically containing trifluoroacetic acid - TFA) in a separate, designated container for acidic waste.[6] Do not mix acidic waste with other solvent waste.
-
-
Containerization: Use appropriate, chemically resistant containers with secure screw-top caps. Do not overfill containers; leave at least 10% headspace.
-
Labeling: Clearly label each waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "DMF with ~20% Piperidine," "TFA with scavengers").
-
Storage and Disposal: Store liquid waste containers in secondary containment and in a designated hazardous waste area. Arrange for pickup and disposal through your institution's EHS department.
Solid Waste Management
Solid waste includes the used resin after peptide cleavage and any contaminated consumables.
Step-by-Step Procedure:
-
Resin Waste: After cleavage of the peptide, the resin should be thoroughly washed with an appropriate solvent (e.g., dichloromethane (B109758) or methanol) to remove residual TFA and scavengers. Allow the resin to dry completely in a fume hood. Place the dried resin in a labeled, sealed container for solid chemical waste.
-
Contaminated Consumables: All items that have come into direct contact with this compound or the reaction solutions, such as gloves, weighing paper, pipette tips, and empty vials, should be collected in a designated container for solid chemical waste.[1][3]
-
Storage and Disposal: Store the solid waste container in the designated hazardous waste accumulation area and arrange for disposal through your institution's EHS program.
Quantitative Data on SPPS Waste Streams
The following table provides an overview of the major waste streams generated during a typical SPPS cycle involving Fmoc-protected amino acids.
| Waste Stream | Composition | Hazard Classification | Typical Volume per Cycle (per gram of resin) |
| Fmoc Deprotection | 20-50% Piperidine in DMF, Dibenzylfulvene-piperidine adduct | Flammable, Toxic, Irritant | 20-30 mL |
| Washes | DMF or other polar aprotic solvents (e.g., NMP) | Irritant, Reproductive Toxicity (for DMF/NMP) | 50-100 mL |
| Cleavage | Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS, water, EDT) | Corrosive, Toxic | 10-20 mL |
| Used Resin | Polystyrene or other polymer support with residual chemicals | Generally non-hazardous, but treat as chemical waste | ~1 gram |
| Contaminated Consumables | Gloves, pipette tips, weighing paper with trace chemicals | Treat as chemical waste | Variable |
Experimental Protocols: Fmoc Deprotection Waste Generation
The primary liquid waste stream is generated during the N-terminal Fmoc group removal.
Standard Fmoc Deprotection Protocol:
-
The peptidyl resin is treated with a solution of 20% piperidine in DMF (v/v) for approximately 5-10 minutes.[5][7]
-
The resin is then filtered, and the filtrate, containing the Fmoc-piperidine adduct and excess piperidine in DMF, is collected as hazardous liquid waste.[1]
-
The resin is washed multiple times with DMF to remove all traces of piperidine. These washes are combined with the deprotection filtrate.[7]
This cycle is repeated for each amino acid addition, leading to the accumulation of significant volumes of solvent waste.[8][9]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound and associated SPPS waste.
References
Personal protective equipment for handling Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
Essential Safety and Handling Guide for Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of this compound, a pseudoproline dipeptide critical in solid-phase peptide synthesis (SPPS) for mitigating peptide aggregation.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and maintaining research integrity.
Immediate Safety Precautions
This compound, like similar Fmoc-protected amino acid derivatives, requires careful handling to minimize exposure.[4] Although not fully tested, the primary risks are associated with inhalation of the powdered form and contact with skin and eyes.[4] The solvents and reagents used in conjunction with this compound during SPPS, such as Dimethylformamide (DMF) and Trifluoroacetic acid (TFA), present additional significant hazards.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical assistance.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[4]
Always work in a well-ventilated area, preferably within a certified fume hood, especially when handling the powdered compound or volatile solvents.[5][6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[7] The following table summarizes the recommended PPE for handling this compound and associated reagents.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against liquid splashes and chemical vapors.[8] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the preparation of cleavage cocktails or large-scale reactions. | |
| Body Protection | Laboratory Coat | A standard, flame-resistant lab coat is the minimum requirement to protect clothing and skin from potential splashes.[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. For handling highly corrosive reagents like TFA, consider double-gloving or using heavier-duty gloves.[9] Always inspect gloves before use. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when handling the lyophilized powder outside of a fume hood to prevent inhalation of fine particles.[7] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling from reception to disposal is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C as recommended for many peptide synthesis reagents.
2. Preparation for Synthesis:
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent water condensation.
-
Weigh the required amount of the powdered compound in a fume hood to avoid inhalation of dust.[4]
3. Use in Solid-Phase Peptide Synthesis (SPPS):
-
All steps of SPPS, including coupling and deprotection, should be performed in a certified fume hood.[5]
-
The Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[10][11]
-
The final cleavage of the peptide from the resin and removal of side-chain protecting groups often involves strong acids like TFA, which must be handled with extreme care.[6]
Disposal Plan
All waste generated from handling this compound and its associated reactions must be treated as hazardous chemical waste.
-
Solid Waste: Unused or expired lyophilized powder, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (weighing boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: All liquid waste, including solvents from washing steps (e.g., DMF) and cleavage cocktails (e.g., TFA mixtures), must be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound during a typical solid-phase peptide synthesis protocol.
References
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. gyrosproteintechnologies.z16.web.core.windows.net [gyrosproteintechnologies.z16.web.core.windows.net]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. genscript.com [genscript.com]
- 11. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
